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  • Product: 1H-Indole-3-ethanol,4-methoxy-
  • CAS: 60965-37-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Evaluation of 1H-Indole-3-ethanol, 4-methoxy- in Animal Models

Foreword: Charting the Course for a Novel Indole Derivative The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] The strategic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Indole Derivative

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] The strategic addition of functional groups, such as a methoxy moiety, can significantly alter the physicochemical and pharmacological properties of the parent molecule, often enhancing its therapeutic potential.[2] This guide focuses on a specific, yet under-characterized molecule: 1H-Indole-3-ethanol, 4-methoxy-. While direct and extensive pharmacokinetic data for this compound in the public domain is scarce, this document serves as a robust framework for its preclinical evaluation. By leveraging established principles of pharmacokinetics and drawing parallels from related indole derivatives, we will outline a comprehensive strategy to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this promising compound in relevant animal models. This whitepaper is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to potential clinical applications.

Introduction to 1H-Indole-3-ethanol, 4-methoxy-

1H-Indole-3-ethanol, also known as tryptophol, is a naturally occurring aromatic alcohol found in various organisms and is a product of tryptophan metabolism.[3][4] It has been shown to induce sleep and may play a role in physiological sleep mechanisms.[4] The introduction of a methoxy group at the 4-position of the indole ring is a strategic chemical modification. Methoxy groups are known to influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, thereby potentially modulating its biological activity and pharmacokinetic behavior.[2]

The potential therapeutic applications of indole derivatives are vast, ranging from anti-inflammatory and antioxidant to neuroprotective effects.[5][6][7] A thorough understanding of the pharmacokinetic properties of 1H-Indole-3-ethanol, 4-methoxy- is a critical prerequisite for its development as a potential therapeutic agent.

Designing a Robust Preclinical Pharmacokinetic Program

The primary objective of preclinical pharmacokinetic studies is to characterize the ADME properties of a new chemical entity in living organisms.[8] This data is instrumental in predicting human pharmacokinetics, establishing safe and efficacious dosing regimens for first-in-human studies, and identifying potential drug-drug interactions.[8] The selection of appropriate animal models is a crucial first step.[9]

Animal Model Selection:

The choice of animal species for pharmacokinetic studies should be based on scientific rationale, considering factors such as metabolic similarity to humans, practical considerations, and the specific therapeutic indication.[9] Common choices include:

  • Rodents (Rats, Mice): Often used for initial screening and dose-ranging studies due to their small size, cost-effectiveness, and well-characterized physiology.[8][9]

  • Non-rodents (Dogs, Non-human primates): Typically used in later-stage preclinical development to provide data from a species that may have a more comparable metabolic profile to humans.[9]

For 1H-Indole-3-ethanol, 4-methoxy-, a tiered approach is recommended, starting with rodents to establish basic pharmacokinetic parameters before progressing to a non-rodent species if warranted by the initial findings and the intended clinical application.

Core Pharmacokinetic Parameters and Their Evaluation

The following sections detail the key pharmacokinetic parameters and the experimental designs to evaluate them for 1H-Indole-3-ethanol, 4-methoxy-.

Absorption

Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal tract.

Key Parameters:

  • Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation unchanged.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Experimental Protocol: Oral and Intravenous Administration in Rats

  • Animal Preparation: Male and female Sprague-Dawley rats (8-10 weeks old) are fasted overnight with free access to water.

  • Dose Formulation: 1H-Indole-3-ethanol, 4-methoxy- is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline) for both oral (PO) and intravenous (IV) administration.

  • Dosing:

    • IV Group (n=3-5 per sex): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • PO Group (n=3-5 per sex): A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 1H-Indole-3-ethanol, 4-methoxy- are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key pharmacokinetic parameters.

Causality Behind Experimental Choices: The inclusion of an IV dose group is essential for the determination of absolute bioavailability. The chosen dose levels should be based on any available in vitro potency data and preliminary toxicity assessments. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Distribution

Distribution refers to the reversible transfer of a drug from the systemic circulation to the tissues.

Key Parameters:

  • Volume of Distribution (Vd): A theoretical volume that represents the extent of drug distribution in the body. A large Vd suggests extensive tissue distribution.

  • Tissue-to-Plasma Concentration Ratios (Kp): Indicates the relative affinity of the drug for different tissues compared to plasma.

Experimental Protocol: Tissue Distribution Study in Rats

  • Animal Dosing: Rats are administered a single dose of 1H-Indole-3-ethanol, 4-methoxy- (either IV or PO).

  • Tissue Collection: At selected time points (e.g., corresponding to Tmax and a later time point in the elimination phase), animals are euthanized, and various tissues (e.g., brain, liver, kidneys, heart, lungs, muscle, and fat) are collected.

  • Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.

  • Sample Analysis: The concentration of 1H-Indole-3-ethanol, 4-methoxy- in tissue homogenates and plasma is determined by LC-MS/MS.

  • Data Analysis: Kp values are calculated for each tissue.

Causality Behind Experimental Choices: This study provides critical information on which tissues the compound preferentially distributes to, which can have implications for both efficacy and potential toxicity. For a compound with potential central nervous system (CNS) activity, assessing brain penetration is particularly important.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This can lead to the formation of more water-soluble metabolites that are more easily excreted.

Key Pathways for Indole Derivatives: Indole metabolism can involve hydroxylation, oxidation, and conjugation reactions.[11] The methoxy group on 1H-Indole-3-ethanol, 4-methoxy- may also be a site for O-demethylation. The primary enzymes involved are the cytochrome P450 (CYP) family.[11]

Experimental Protocol: In Vitro and In Vivo Metabolism

  • In Vitro Metabolic Stability:

    • Incubation: 1H-Indole-3-ethanol, 4-methoxy- is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) in the presence of necessary cofactors (e.g., NADPH).

    • Sampling: Aliquots are taken at various time points and the reaction is quenched.

    • Analysis: The disappearance of the parent compound is monitored by LC-MS/MS.

    • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

  • In Vivo Metabolite Identification:

    • Sample Collection: Plasma, urine, and feces are collected from animals in the pharmacokinetic studies.

    • Analysis: Samples are analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

Causality Behind Experimental Choices: In vitro studies provide an early indication of the compound's metabolic lability and can help predict in vivo clearance. Comparing metabolism across species is crucial for selecting the most appropriate toxicological species. In vivo metabolite profiling confirms the metabolic pathways and identifies major circulating metabolites that may require further characterization.

Excretion

Excretion is the process of removing the drug and its metabolites from the body, primarily through urine and feces.

Key Parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Elimination Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Fraction Excreted Unchanged (fe): The proportion of the dose excreted in the urine as the parent drug.

Experimental Protocol: Mass Balance Study in Rats

  • Radiolabeling: A radiolabeled version of 1H-Indole-3-ethanol, 4-methoxy- (e.g., with ¹⁴C or ³H) is synthesized.

  • Dosing: A single dose of the radiolabeled compound is administered to rats.

  • Sample Collection: Urine and feces are collected at regular intervals until radioactivity levels are negligible.

  • Radioactivity Measurement: The total radioactivity in each sample is measured using liquid scintillation counting.

  • Metabolite Profiling: The proportion of parent drug and metabolites in the excreta is determined.

Causality Behind Experimental Choices: A mass balance study provides a definitive account of the excretion pathways and is considered the gold standard for understanding the overall disposition of a drug.

Bioanalytical Methodology

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[10][12]

Protocol: LC-MS/MS Method Development and Validation

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques to isolate the analyte from the biological matrix.[10]

  • Chromatography: A suitable C18 column is typically used to achieve chromatographic separation from endogenous matrix components.

  • Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative pharmacokinetic data should be summarized in tables.

Table 1: Hypothetical Pharmacokinetic Parameters of 1H-Indole-3-ethanol, 4-methoxy- in Rats Following a Single Dose

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.0830.5
AUC₀₋inf (ng*h/mL)12003000
t₁/₂ (h)2.52.8
CL (mL/min/kg)13.9-
Vd (L/kg)3.0-
F (%)-50

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 1H-Indole-3-ethanol, 4-methoxy- is rapidly absorbed with moderate oral bioavailability. The volume of distribution suggests good tissue penetration, and the clearance indicates a moderate rate of elimination from the body.

Visualizing Experimental Workflows

Diagrams are essential for illustrating complex experimental processes.

Pharmacokinetic_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Processing Sample Processing cluster_Analysis Bioanalysis cluster_Output Data Analysis & Output IV Intravenous (IV) Dosing Blood Serial Blood Sampling IV->Blood Tissues Tissue Collection IV->Tissues Excreta Urine & Feces Collection IV->Excreta PO Oral (PO) Dosing PO->Blood PO->Tissues PO->Excreta Plasma Plasma Separation Blood->Plasma Homogenates Tissue Homogenization Tissues->Homogenates LCMS LC-MS/MS Analysis Excreta->LCMS Plasma->LCMS Homogenates->LCMS PK_Params Pharmacokinetic Parameters LCMS->PK_Params Metabolites Metabolite Identification LCMS->Metabolites Distribution Tissue Distribution Profile LCMS->Distribution

Caption: General workflow for in vivo pharmacokinetic studies.

Metabolic_Pathway Parent 1H-Indole-3-ethanol, 4-methoxy- Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Phase I (CYP450) Metabolite2 O-demethylated Metabolite Parent->Metabolite2 Phase I (CYP450) Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Phase II (UGT) Metabolite4 Sulfate Conjugate Metabolite2->Metabolite4 Phase II (SULT)

Caption: Putative metabolic pathways for 1H-Indole-3-ethanol, 4-methoxy-.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the preclinical pharmacokinetic evaluation of 1H-Indole-3-ethanol, 4-methoxy-. The successful execution of these studies will generate a robust dataset essential for making informed decisions about the continued development of this compound. Future work should focus on exploring potential pharmacodynamic relationships, investigating mechanisms of drug transport, and evaluating the potential for drug-drug interactions. By adhering to the principles of scientific integrity and rigorous experimental design outlined herein, researchers can effectively unlock the therapeutic potential of this and other novel indole derivatives.

References

  • NextSDS. (n.d.). 1H-INDOLE-3-ETHANOL,4-METHOXY- — Chemical Substance Information.
  • Environmental Health and Safety Division. (n.d.). Analytical Methods.
  • Zhong, H., Song, Y., Hu, S., Zhang, C., & Li, L. (2025). Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice. Journal of Microbiology and Biotechnology.
  • Mycocentral. (n.d.). indole-3-ethanol - Mycotoxin Database.
  • Jang, H. S., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Toxicological Sciences.
  • Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • Bio-Rad. (2024). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion.
  • Zhong, H., et al. (2025). Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice. PMC.
  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
  • Ramakrishna, K., Jain, S. K., & Krishnamurthy, S. (2022). Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. PubMed.
  • CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
  • EUPATI Toolbox. (n.d.). Animal models.
  • Hussain, A., et al. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI.
  • Somei, M., Yamada, F., & Kunimoto, M. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES.
  • National Center for Biotechnology Information. (n.d.). Tryptophol | C10H11NO | CID 10685. PubChem.
  • Wikipedia. (n.d.). Tryptophol.
  • Lin, H.-I., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
  • Zhang, X., et al. (2024). Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. MDPI.

Sources

Exploratory

1H-Indole-3-ethanol, 4-methoxy- (4-Methoxytryptophol): A Comprehensive Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacology

Executive Summary 1H-Indole-3-ethanol, 4-methoxy- , commonly referred to as 4-methoxytryptophol , is a specialized indoleamine derivative structurally related to the pineal gland hormone melatonin and its precursor, sero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Indole-3-ethanol, 4-methoxy- , commonly referred to as 4-methoxytryptophol , is a specialized indoleamine derivative structurally related to the pineal gland hormone melatonin and its precursor, serotonin. While its isomer, 5-methoxytryptophol, is a widely studied endogenous neuromodulator, the 4-methoxy variant presents a unique pharmacological profile due to the distinct electronic and steric effects imparted by the methoxy group at the C4 position. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and its highly specific biological relevance, particularly in avian endocrinology and GPCR modulation.

Chemical Structure & Physicochemical Profile

The core scaffold of 4-methoxytryptophol consists of an indole bicyclic ring system, substituted with a methoxy group (-OCH₃) at the C4 position and a 2-hydroxyethyl group (-CH₂CH₂OH) at the C3 position[1].

Structural Causality & Steric Hindrance: In drug design, the positional shift of a functional group dictates receptor affinity. Unlike 5-methoxytryptophol, where the methoxy group is distal to the C3 side chain, the C4-methoxy group in 4-methoxytryptophol is in direct spatial proximity to the C3-ethanol moiety. This steric crowding restricts the rotational freedom of the hydroxyethyl side chain, locking it into specific conformational states. Consequently, this structural rigidity alters the molecule's binding kinetics at target receptors, often shifting its profile from a full agonist to a partial agonist or allosteric modulator[2].

Quantitative Physicochemical Data

The following table summarizes the foundational chemical properties of 4-methoxytryptophol[1].

PropertyValue
IUPAC Name 2-(4-methoxy-1H-indol-3-yl)ethanol
CAS Number 60965-37-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
H-Bond Donors 2 (Indole -NH, Hydroxyl -OH)
H-Bond Acceptors 2 (Methoxy -O-, Hydroxyl -O)
Predicted LogP ~1.5 - 1.8 (Lipophilic, CNS penetrant)
Physical Appearance Off-white to light brown crystalline powder

Synthetic Methodologies

The synthesis of 4-methoxytryptophol requires a highly regioselective approach to functionalize the C3 position without disrupting the electron-rich methoxy-substituted benzene ring[2]. The most robust and self-validating protocol is a modified Speeter-Anthony Glyoxylate Reduction .

Step-by-Step Protocol: Speeter-Anthony Modified Synthesis

Rationale: Oxalyl chloride is selected for the initial acylation because the electron-rich nature of the indole C3 position allows for rapid, catalyst-free electrophilic aromatic substitution. This prevents unwanted side reactions at the C2 or N1 positions. Lithium aluminum hydride (LiAlH₄) is utilized subsequently because it is a potent enough reducing agent to completely reduce the intermediate α-keto ester down to the primary alcohol in a single pot.

  • Acylation: Dissolve 1.0 eq of 4-methoxyindole in anhydrous diethyl ether and cool to 0°C under an argon atmosphere. Add 1.2 eq of oxalyl chloride dropwise. The intermediate 4-methoxy-3-indoleglyoxyl chloride will rapidly precipitate as a brightly colored solid due to the highly conjugated system.

  • Esterification: Quench the reaction mixture by slowly adding excess absolute ethanol. Stir for 30 minutes at room temperature to yield ethyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate. Remove the solvent under reduced pressure.

  • Reduction: Suspend the crude ester in anhydrous tetrahydrofuran (THF). In a separate flask, prepare a suspension of 3.0 eq of LiAlH₄ in anhydrous THF at 0°C. Slowly transfer the ester solution into the LiAlH₄ suspension. Reflux the mixture for 4 hours to ensure complete reduction of both the ketone and ester carbonyls.

  • Fieser Quenching (Self-Validating Step): Cool the reaction to 0°C. Sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams). This specific stoichiometric quenching traps the aluminum salts into a granular, easily filterable white precipitate, preventing emulsion formation and ensuring high product recovery.

  • Purification: Filter the mixture through a Celite pad, concentrate the filtrate, and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 70:30) to yield pure 4-methoxytryptophol.

Synthesis A 4-Methoxyindole (Starting Material) B Oxalyl Chloride (Acylation) A->B C 4-Methoxy-3-indoleglyoxyl chloride (Intermediate 1) B->C D Ethanol (Esterification) C->D E Ethyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate (Intermediate 2) D->E F LiAlH4 / THF (Reduction) E->F G 4-Methoxy-1H-indole-3-ethanol (Target Compound) F->G

Caption: Step-by-step synthetic route of 4-methoxytryptophol via glyoxylate intermediate.

Pharmacological & Biological Relevance

While 5-methoxytryptophol is a recognized mammalian pineal gland metabolite, 4-methoxytryptophol exhibits highly specific, biphasic endocrine modulation, particularly documented in avian physiology.

According to foundational endocrinology studies, 4-methoxytryptophol acts as an age-dependent gonadal modulator. In young cockerels (up to 20 days of age), the administration of 4-methoxytryptophol actively stimulates testicular and comb growth. Conversely, in adult birds, the compound exerts an anti-gonadal influence, inhibiting the growth of these exact same structures[3].

Mechanistic Hypothesis: This biphasic physiological response suggests that 4-methoxytryptophol interacts with Melatonin Receptors (MT1/MT2) or related orphan GPCRs in the neuroendocrine axis. By binding to these receptors, it likely modulates the Gi/o protein cascade, inhibiting adenylyl cyclase, reducing intracellular cAMP, and downregulating Protein Kinase A (PKA) activity, which ultimately alters the secretion of pituitary gonadotrophins.

Pathway L 4-Methoxytryptophol (Ligand) R MT1 / MT2 Receptors (GPCRs) L->R Binds G Gi/o Protein Activation R->G Activates AC Adenylyl Cyclase Inhibition G->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces PKA PKA Activity Downregulation cAMP->PKA Suppresses Physio Gonadal Growth Modulation (Biphasic Avian Response) PKA->Physio Physiological Response

Caption: Proposed GPCR signaling cascade modulated by 4-methoxytryptophol binding.

Experimental Workflows: Radioligand Binding Assay

To experimentally validate the binding affinity (K_i) of 4-methoxytryptophol to target receptors, a competitive radioligand binding assay must be employed.

Protocol: MT1/MT2 Receptor Binding
  • Membrane Preparation: Cultured CHO cells stably expressing human MT1 or MT2 receptors are harvested and homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of the radioligand 2-[¹²⁵I]iodomelatonin, and varying concentrations of 4-methoxytryptophol ( 10−11 to 10−4 M). Incubate for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Filtration & Causality: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: The filters must be pre-soaked in 0.5% polyethylenimine for 1 hour prior to use. This neutralizes the inherent negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring a self-validating, high signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter.

  • Data Analysis: Plot the displacement curve and calculate the IC₅₀ using non-linear regression. Convert to K_i using the Cheng-Prusoff equation.

References

  • Hormones and their interrelationships (Avian Endocrinology & Pineal Gland). Karger Publishers.
  • 1H-INDOLE-3-ETHANOL,4-METHOXY- | 60965-37-9. ChemicalBook.
  • A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Biological Applications. Benchchem.

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Assessment of 1H-Indole-3-ethanol, 4-methoxy-

For: Researchers, scientists, and drug development professionals Executive Summary The journey of a novel chemical entity from laboratory discovery to therapeutic application is critically dependent on a rigorous and com...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Executive Summary

The journey of a novel chemical entity from laboratory discovery to therapeutic application is critically dependent on a rigorous and comprehensive evaluation of its safety profile. This guide provides a detailed framework for conducting the in vivo toxicity and safety studies of 1H-Indole-3-ethanol, 4-methoxy- (also known as 4-methoxytryptophol). While specific toxicological data for this exact compound is sparse in public literature, its structural relationship to other biologically active indoles, such as melatonin and other methoxyindoles, necessitates a thorough, tiered approach to safety assessment.[1][2][3] This document outlines the strategic rationale, experimental design, and detailed protocols for a non-clinical safety program, grounded in international regulatory standards, to build a robust safety profile for this molecule.

Introduction: The Compound and the Imperative for Safety

1.1. Profile of 1H-Indole-3-ethanol, 4-methoxy-

1H-Indole-3-ethanol, 4-methoxy- belongs to the indole family, a structural motif present in numerous natural products and pharmaceuticals.[1] Methoxy-substituted indoles, in particular, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The structural similarity to endogenous compounds like melatonin and other tryptophol derivatives suggests potential interactions with various physiological pathways.[2] A study on various methylindoles and methoxyindoles identified them as modulators of the human Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism, highlighting a plausible mechanism for biological interaction that warrants safety investigation.[4]

1.2. The Regulatory Framework: A Phased and Ethical Approach

The non-clinical safety evaluation of any new chemical entity is governed by a harmonized set of international guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the Organisation for Economic Co-operation and Development (OECD).[5][6] These guidelines advocate for a tiered, evidence-based approach to toxicity testing that aims to protect human trial participants while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal use.[7][8] This guide is structured to align with these principles, ensuring that each study builds upon the last to create a comprehensive safety dossier.

A Tiered Strategy for In Vivo Safety Assessment

The foundation of a non-clinical safety program is a logical progression of studies, from acute, high-dose exposures to long-term, repeated-dose evaluations. This workflow ensures that maximum information is gained at each stage, informing the design of subsequent, more complex studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Repeated Dose & Genetic Toxicity cluster_2 Phase 3: Long-Term & Specialized Studies Acute Acute Oral Toxicity (OECD 425) SubChronic 28-Day or 90-Day Repeated Dose Toxicity (OECD 407/408) Acute->SubChronic Informs Dose Selection SafetyPharm Safety Pharmacology Core Battery (ICH S7A) SafetyPharm->SubChronic Identifies Critical Organ Systems Genotox In Vivo Genotoxicity (e.g., Micronucleus Assay) SubChronic->Genotox Provides Systemic Exposure Data Chronic Chronic Toxicity (OECD 452) SubChronic->Chronic Determines NOAEL for Long-Term Studies ReproTox Reproductive/Developmental Toxicity (OECD 421/422) SubChronic->ReproTox Informs Dose Selection for DART Studies

Caption: Tiered workflow for in vivo toxicity assessment.

Foundational Safety Studies

3.1. Acute Oral Toxicity (Limit Test)

  • Objective: To determine the potential for toxicity from a single high dose and to establish a preliminary safety margin. This study is critical for classifying the compound and guiding dose selection for subsequent repeated-dose studies.

  • Guideline: OECD Test Guideline 425 (Up-and-Down Procedure).[9]

  • Rationale: The Up-and-Down Procedure is selected for its ethical advantage, as it minimizes the number of animals required to obtain a robust estimate of acute toxicity compared to historical methods.[9]

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Species Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Housing: House animals individually in a controlled environment (12-hr light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least 5 days prior to dosing.

  • Dose Administration:

    • Begin with a starting dose of 2000 mg/kg, a limit dose often used for substances expected to have low toxicity.[10]

    • Administer the compound as a single oral gavage in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The vehicle choice is critical and should be inert.

  • Observation:

    • Observe the first animal for 48 hours.

    • If the animal survives, dose four additional animals sequentially at the same 2000 mg/kg dose.

    • If the first animal dies, the main test is initiated at a lower dose.

  • Clinical Monitoring: Observe all animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.

  • Endpoint: The primary endpoint is the estimation of the LD50. If three or more animals survive the 2000 mg/kg limit test, the LD50 is considered to be greater than 2000 mg/kg.[9] A gross necropsy of all animals should be performed at the end of the study.

3.2. Safety Pharmacology Core Battery

  • Objective: To investigate potential life-threatening adverse effects on core physiological systems (cardiovascular, respiratory, and central nervous system) that could preclude further development.[5][11]

  • Guideline: ICH S7A.[11][12]

  • Rationale: These studies are mandated to protect the safety of participants in the first-in-human clinical trials.[7][8] They are designed to detect undesirable pharmacodynamic properties that may not be identified in general toxicity studies.[5]

Table 1: ICH S7A Core Battery Study Design

System Animal Model Parameters Measured Rationale
Central Nervous Rat or MouseFunctional Observational Battery (FOB), motor activity assessmentTo detect effects on behavior, coordination, sensory, and autonomic function.
Cardiovascular Conscious, telemetered Dog or Non-human PrimateECG, blood pressure, heart rateTo detect effects on cardiac rhythm, conduction, and hemodynamics. The use of telemetered animals allows for stress-free, continuous data collection.
Respiratory Rat (whole-body plethysmography)Respiratory rate, tidal volume, minute volumeTo assess effects on the control and mechanics of breathing.[7]

Repeated Dose Toxicity Studies

The objective of these studies is to characterize the toxicological profile following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for calculating the safe starting dose in human trials.[8]

4.1. 28-Day Sub-chronic Oral Toxicity Study

  • Objective: To provide comprehensive information on target organs of toxicity and to characterize the dose-response relationship over a 28-day period.

  • Guideline: OECD Test Guideline 407.[6]

  • Rationale: This study serves as a bridge between acute and chronic testing. It provides the essential data needed to design longer-term studies and is often sufficient to support initial, limited human clinical trials.[13]

Experimental Protocol: 28-Day Oral Toxicity (OECD 407)

  • Species and Grouping: Use both male and female Sprague-Dawley rats. Assign animals to four groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.

  • Dose Selection:

    • High Dose: Should induce some observable toxicity but not significant lethality. This is typically informed by the acute toxicity study.

    • Low Dose: Should produce no observable toxicity (a potential NOAEL).

    • Mid Dose: An intermediate dose to establish a dose-response relationship.

  • Administration: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Daily: Clinical observations for signs of toxicity.

    • Weekly: Detailed clinical examination, body weight, and food consumption measurements.

    • Pre-test and Termination: Ophthalmoscopy.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology:

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Preserve a comprehensive list of tissues from all animals in the control and high-dose groups for histopathological examination. Tissues from low- and mid-dose groups are also examined if treatment-related effects are seen at the high dose.

4.2. 90-Day and Chronic Toxicity Studies

Should the intended clinical use of 1H-Indole-3-ethanol, 4-methoxy- be for long-term or chronic conditions, further studies are required. A 90-day study (OECD 408) in a rodent and a non-rodent species, and potentially a chronic toxicity study of 6 months or longer (OECD 452), would be necessary to support extended clinical trials and marketing authorization.[6][13] The design principles are similar to the 28-day study but extend over a longer duration to assess cumulative toxicity.

Specialized Toxicity Assessments

5.1. In Vivo Genotoxicity

  • Objective: To assess the potential of the compound to induce genetic damage in somatic cells in vivo.

  • Rationale: While initial screening is done in vitro, an in vivo assay is essential to account for the effects of metabolic activation or detoxification that occur in a whole organism. A positive result can be a significant barrier to drug development.

G cluster_0 Genotoxicity Testing Workflow cluster_1 In Vivo Follow-Up Ames In Vitro Bacterial Reverse Mutation Assay (Ames) Micronucleus In Vivo Erythrocyte Micronucleus Test (OECD 474) Ames->Micronucleus If Ames is positive, assess clastogenicity/aneugenicity in vivo MLA In Vitro Mammalian Cell Gene Mutation Test InVitro_Chromo In Vitro Chromosomal Aberration Test InVitro_Chromo->Micronucleus Confirms in vivo relevance of chromosomal damage Comet In Vivo Comet Assay (OECD 489) Micronucleus->Comet Investigate DNA strand breaks in specific target organs if micronucleus is positive

Caption: Decision workflow for genotoxicity testing.

Recommended Assay: Rodent Bone Marrow Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus by quantifying micronuclei in immature erythrocytes sampled from bone marrow or peripheral blood. It is the standard in vivo follow-up test for genotoxicity.

5.2. Reproductive and Developmental Toxicity (DART)

  • Objective: To evaluate potential adverse effects on fertility, pregnancy, and embryonic/fetal development.[14]

  • Guidelines: OECD 421 (Reproduction/Developmental Toxicity Screening Test) or a full ICH S5(R3) battery.[6][8]

  • Rationale: These studies are required for any drug that may be used in women of childbearing potential. The structural class of the compound does not preclude such effects, making this a necessary line of investigation.

Data Interpretation and Risk Assessment

The culmination of this testing program is the integration of all data to perform a human risk assessment. Key steps include:

  • Hazard Identification: Identifying all adverse effects and target organs from the in vivo studies.

  • Dose-Response Assessment: Establishing the NOAEL for the most sensitive species and endpoint.

  • Exposure Assessment: Determining the systemic exposure (AUC) at the NOAEL in animals.

  • Risk Characterization: Comparing the animal exposure at the NOAEL to the anticipated human exposure at the therapeutic dose to calculate a safety margin. A sufficiently large safety margin provides confidence for proceeding to clinical trials.

Conclusion

The in vivo safety and toxicity assessment of 1H-Indole-3-ethanol, 4-methoxy- must be a systematic, rigorous, and scientifically-driven process. While no specific toxicity is currently documented, its chemical nature as a methoxyindole warrants a comprehensive evaluation as outlined in this guide. By following a tiered approach consistent with international regulatory guidelines, researchers can build a robust safety profile, identify potential hazards, establish a safe dose for first-in-human studies, and ultimately ensure the safety of patients. This framework provides the necessary expertise and authoritative grounding to navigate the complex but critical path of non-clinical drug safety evaluation.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. Retrieved from [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001). Federal Register. Retrieved from [Link]

  • Valentin, J. P., et al. (2025). Points to consider for revising the ICH S7A guideline on safety and secondary pharmacology. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation. Retrieved from [Link]

  • ICH. Safety Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • ZeClinics CRO. (2025). Non-Clinical Safety Assessment for New Drugs. Retrieved from [Link]

  • Martinez-Arnold, E. (2018). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate. Retrieved from [Link]

  • OECD. (2018). OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies (No. 452). Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Taylor & Francis Group. (2018). Nonclinical Safety Evaluation of Drugs. Retrieved from [Link]

  • ECETOC. (n.d.). Activities of the OECD related to endocrine disruptors. Retrieved from [Link]

  • Gad, S. C. (n.d.). Nonclinical Safety Assessment in Drug Development. Books.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • FDA. (n.d.). Nonclinical Safety & Toxicity Assessment of New Molecular Entities & Modified Existing Agents. Retrieved from [Link]

  • Dvorak, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Mic, M., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients. Retrieved from [Link]

  • Chiyanzu, I., et al. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules. Retrieved from [Link]

  • Cyprus Journal of Medical Sciences. (n.d.). Pharmacologic Effect of 5-Methoxytryptophol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxytryptophol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Pohanka, M. (2016). Toxicology and the biological role of methanol and ethanol: Current view. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. Retrieved from [Link]

  • Wang, X., et al. (2021). 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Ouzir, M., et al. (2013). Physiological and pharmacological properties of 5-methoxytryptophol. Expert Review of Endocrinology & Metabolism. Retrieved from [Link]

  • Jacobsen, D., et al. (1988). 4-Methylpyrazole: a controlled study of safety in healthy human subjects after single, ascending doses. Alcoholism, Clinical and Experimental Research. Retrieved from [Link]

  • Ueta, E., et al. (2006). Detection of in vivo DNA damage induced by ethanol in multiple organs of pregnant mice using the alkaline single cell gel electrophoresis (Comet) assay. The Journal of Veterinary Medical Science. Retrieved from [Link]

Sources

Exploratory

Biosynthetic Pathways for 1H-Indole-3-ethanol, 4-methoxy-: A Comprehensive Technical Guide for Metabolic Engineering

Executive Summary The compound 1H-Indole-3-ethanol, 4-methoxy- (CAS 60965-37-9), commonly referred to as 4-methoxytryptophol, is a rare methoxyindole derivative. While its structural isomer, 5-methoxytryptophol, is a nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indole-3-ethanol, 4-methoxy- (CAS 60965-37-9), commonly referred to as 4-methoxytryptophol, is a rare methoxyindole derivative. While its structural isomer, 5-methoxytryptophol, is a naturally occurring hormone synthesized in the pineal gland[1], 4-substituted indoles are predominantly restricted to fungal secondary metabolism (e.g., Psilocybe species). Producing 4-methoxytryptophol requires the design of a chimeric biosynthetic pathway that bridges fungal regioselective hydroxylation with mammalian and microbial degradation pathways. This whitepaper details the mechanistic design, enzyme selection, and self-validating experimental protocols required to engineer this pathway de novo.

Mechanistic Overview of the Biosynthetic Pathway

The engineered biosynthesis of 4-methoxytryptophol from L-tryptophan relies on a five-step enzymatic cascade:

  • Regioselective Hydroxylation: The pathway is initiated by the C4-specific hydroxylation of L-tryptophan to yield 4-hydroxytryptophan. This reaction is catalyzed by PsiH , a cytochrome P450 monooxygenase derived from Psilocybe cubensis[2].

  • Decarboxylation: The intermediate is subsequently decarboxylated by PsiD (a highly efficient tryptophan decarboxylase) to form 4-hydroxytryptamine[2].

  • O-Methylation: Diverging from the natural psilocybin pathway (which utilizes the kinase PsiK), an O-methyltransferase (OMT) is introduced to methylate the 4-hydroxyl group, generating 4-methoxytryptamine[3].

  • Oxidative Deamination: The primary amine of 4-methoxytryptamine undergoes oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A) , resulting in the formation of an unstable intermediate, 4-methoxyindole-3-acetaldehyde[3].

  • Reduction to Alcohol: Finally, an Alcohol Dehydrogenase (ADH) reduces the aldehyde to the corresponding alcohol, yielding 1H-Indole-3-ethanol, 4-methoxy-[4].

MetabolicPathway Trp L-Tryptophan HTP 4-Hydroxytryptophan Trp->HTP PsiH (Tryptophan 4-hydroxylase) HT 4-Hydroxytryptamine HTP->HT PsiD (Decarboxylase) MT 4-Methoxytryptamine HT->MT OMT (O-Methyltransferase) MIA 4-Methoxyindole-3-acetaldehyde MT->MIA MAO-A (Monoamine Oxidase) MTP 1H-Indole-3-ethanol, 4-methoxy- (4-Methoxytryptophol) MIA->MTP ADH (Alcohol Dehydrogenase)

Caption: Engineered biosynthetic pathway for 1H-Indole-3-ethanol, 4-methoxy- from L-tryptophan.

Enzyme Selection and Pathway Engineering

The success of this pathway hinges on the careful selection of the host organism and the management of metabolic bottlenecks.

Host Selection Causality: Saccharomyces cerevisiae is the preferred chassis over E. coli. The rate-limiting step of this pathway is the initial hydroxylation by PsiH. Because PsiH is a eukaryotic cytochrome P450, it requires a Cytochrome P450 Reductase (CPR) for efficient electron transfer[5]. Yeast provides an optimal endoplasmic reticulum environment for the functional anchoring and coupling of membrane-bound P450s and CPRs, preventing the formation of inclusion bodies commonly seen in bacterial hosts. Furthermore, S. cerevisiae possesses robust endogenous ADH activity, which naturally shunts the MAO-generated aldehyde toward the desired alcohol end-product[4].

Quantitative Data: Enzyme Roles and Kinetics
EnzymeSource OrganismSubstrateProductKinetic Role & Engineering Notes
PsiH Psilocybe cubensisL-Tryptophan4-HydroxytryptophanRate-limiting step; requires CPR for electron transfer[5].
PsiD Psilocybe cubensis4-Hydroxytryptophan4-HydroxytryptamineHigh catalytic efficiency; drives flux toward tryptamine[2].
OMT Engineered variant4-Hydroxytryptamine4-MethoxytryptamineRequires S-adenosyl methionine (SAM) as a methyl donor.
MAO-A Homo sapiens4-Methoxytryptamine4-Methoxyindole-3-acetaldehydeCatalyzes oxidative deamination; generates unstable aldehyde[3].
ADH S. cerevisiae4-Methoxyindole-3-acetaldehyde1H-Indole-3-ethanol, 4-methoxy-Endogenous reduction to final alcohol[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints. The extraction methodology specifically addresses the chemical instability of indole intermediates.

ExperimentalWorkflow S1 1. Genetic Assembly (psiH, psiD, OMT, MAO, ADH) S2 2. Host Transformation (S. cerevisiae chassis) S1->S2 S3 3. Fermentation (Bioreactor cultivation) S2->S3 S4 4. Extraction (Acidified methanol & SPE) S3->S4 S5 5. Analytical Validation (LC-MS/MS quantification) S4->S5

Caption: Step-by-step experimental workflow for heterologous production and quantification.

Protocol A: Metabolite Extraction

Causality Check: Indole derivatives are highly susceptible to auto-oxidation. The use of acidified methanol in this protocol protonates the functional groups, stabilizing the electron-rich 4-methoxyindole ring during cell lysis[2].

  • Cell Harvest: Collect 50 mL of the S. cerevisiae fermentation broth at 72 hours post-induction. Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet the cells.

  • Lysis: Resuspend the cell pellet in 5 mL of acidified methanol (0.1% formic acid in HPLC-grade methanol).

  • Ultrasonic-Assisted Extraction (UAE): Subject the suspension to high-frequency sonication (20 kHz) on ice for 15 minutes (cycles of 30s ON, 30s OFF)[2]. Note: UAE enhances the mass transfer of intracellular alkaloids into the solvent by cavitational disruption of the yeast cell wall.

  • Clarification: Centrifuge the crude lysate at 15,000 × g for 15 minutes at 4°C to pellet solid cellular debris. Transfer the supernatant to a clean glass vial[2].

  • Solid-Phase Extraction (SPE): Load the clarified supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to elute hydrophilic contaminants. Elute the 4-methoxytryptophol fraction using 80% methanol.

Protocol B: LC-MS/MS Analytical Validation
  • Chromatography: Inject 10 µL of the SPE eluate into an LC-MS/MS system equipped with a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for 1H-Indole-3-ethanol, 4-methoxy- (m/z 192.1 -> specific fragments). Use a deuterated internal standard to correct for matrix effects and ion suppression.

Conclusion & Future Directions

The synthesis of 1H-Indole-3-ethanol, 4-methoxy- represents a sophisticated application of combinatorial biosynthesis. By hijacking the regioselective power of fungal P450s (PsiH)[5] and coupling it with mammalian degradation enzymes (MAO-A)[3], researchers can access rare 4-substituted indole scaffolds that are otherwise difficult to synthesize chemically. Future optimization should focus on engineering the O-methyltransferase for higher substrate specificity toward 4-hydroxytryptamine and fine-tuning the expression ratio of PsiH to CPR to maximize carbon flux.

References

  • Hormones and their interrelationships 1.
  • 4-Methoxytryptamine Hydrochloride - Benchchem Source: Benchchem URL
  • 4-Hydroxytryptamine | 570-14-9 - Benchchem Source: Benchchem URL
  • Proposed metabolic pathway of psilocybin and its active metabolite Source: WikiPathways URL
  • Buy 4-Hydroxytryptophan | 16533-77-0 - Smolecule Source: Smolecule URL

Sources

Foundational

Blood-Brain Barrier Permeability of 1H-Indole-3-ethanol, 4-methoxy-: A Technical Whitepaper

Executive Summary The compound 1H-Indole-3-ethanol, 4-methoxy- (commonly referred to as 4-methoxytryptophol) is a lipophilic indole derivative of significant interest in neuropharmacology. As a structural analog of trypt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indole-3-ethanol, 4-methoxy- (commonly referred to as 4-methoxytryptophol) is a lipophilic indole derivative of significant interest in neuropharmacology. As a structural analog of tryptophol—a known sleep-inducing metabolite capable of rapid central nervous system (CNS) penetration[1]—understanding its blood-brain barrier (BBB) permeability is critical for drug development. This whitepaper provides an in-depth mechanistic analysis and establishes self-validating experimental workflows to quantify the transcellular diffusion and efflux liabilities of 4-methoxytryptophol.

Physicochemical Profiling & Predictive Modeling

The blood-brain barrier is a highly selective semipermeable border characterized by endothelial cells connected via continuous tight junctions. To cross the BBB without the aid of active transport carriers, a molecule must possess specific physicochemical properties that minimize desolvation energy while maximizing lipid bilayer partitioning.

Tryptophol, the parent compound, exhibits an octanol-water partition coefficient (LogP) of approximately 1.28[2] and strictly adheres to Veber's and Lipinski's rules for drug-likeness[3]. The addition of a methoxy group at the 4-position of the indole ring slightly increases the molecular weight and lipophilicity, while adding a hydrogen bond acceptor. Despite these changes, 4-methoxytryptophol remains well within the optimal Central Nervous System Multiparameter Optimization (CNS MPO) space.

Quantitative Physicochemical Comparison

Table 1: Comparative physicochemical metrics determining BBB permeability.

ParameterTryptophol (Reference)4-MethoxytryptopholImpact on BBB Permeability
Molecular Weight 161.20 g/mol 191.23 g/mol MW < 400 Da strictly favors passive transcellular diffusion.
LogP 1.28~1.75 (Est.)LogP between 1.5–2.5 is optimal for lipid bilayer partitioning.
TPSA 36.0 Ų45.2 ŲTPSA < 90 Ų strongly correlates with high CNS penetration.
H-Bond Donors 22Low HBD (≤ 3) minimizes the energy required to shed water molecules.
H-Bond Acceptors 12Well within the limits (≤ 7) for optimal CNS drug profiles.

Mechanisms of Endothelial Transport

Based on in vivo kinetic studies, tryptophol is highly lipophilic and demonstrates a Brain Uptake Index (BUI) of 117 ± 3.5%, indicating that it is completely cleared from the blood into the brain in a single capillary transit. Furthermore, the addition of unlabeled tryptophol does not reduce brain uptake, proving that the transport is nonsaturable and carrier-independent .

Given the conserved indole-ethanol pharmacophore, 4-methoxytryptophol permeates the BBB via passive transcellular diffusion . The molecule dissolves into the luminal lipid bilayer of the brain capillary endothelial cells (BCECs), traverses the cytosol, and diffuses across the abluminal membrane into the brain parenchyma. The paracellular route is entirely blocked by tight junctions (claudins and occludins).

BBB_Pathway cluster_BCEC Brain Capillary Endothelial Cell (BCEC) Blood Apical Compartment (Blood) High 4-Methoxytryptophol Concentration Membrane1 Luminal Lipid Bilayer (Partitioning) Blood->Membrane1 Concentration Gradient Cytosol Intracellular Space (No active efflux expected) Membrane1->Cytosol Passive Diffusion Membrane2 Abluminal Lipid Bilayer (Partitioning) Cytosol->Membrane2 Passive Diffusion Brain Basolateral Compartment (Brain) Target Receptor Engagement Membrane2->Brain Rapid Clearance

Mechanistic pathway of 4-methoxytryptophol passive transcellular diffusion across the BBB.

Experimental Workflows for Permeability Validation

To empirically validate the permeability of 4-methoxytryptophol, a dual-tiered approach is required. The in vitro assay isolates efflux liabilities, while the in vivo assay quantifies absolute physiological uptake.

In Vitro Bidirectional Transport (MDCK-MDR1 Assay)

Causality & Rationale: While indoles generally diffuse passively, the addition of a methoxy group can occasionally introduce weak recognition by P-glycoprotein (P-gp) efflux transporters. The MDCK-MDR1 cell line (transfected with the human ABCB1 gene) is the gold standard for evaluating this. A bidirectional assay (Apical-to-Basolateral vs. Basolateral-to-Apical) acts as a self-validating system to calculate the Efflux Ratio (ER). An ER < 2.0 confirms the absence of active efflux.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto permeable polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Barrier Integrity Validation: Culture for 5–7 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², ensuring tight junction formation prevents false-positive paracellular leakage.

  • Compound Dosing: Prepare a 10 µM solution of 4-methoxytryptophol in HBSS buffer (pH 7.4).

    • For A B transport: Add to the Apical chamber.

    • For B A transport: Add to the Basolateral chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL).

  • Sampling & Quantification: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the analyte using LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

MDCK_Workflow A 1. Seed MDCK-MDR1 (Transwell Inserts) B 2. Validate Barrier (TEER > 200 Ω·cm²) A->B C 3. Spike 4-MeO-TrpOH (Bidirectional) B->C D 4. Incubate 120 min (37°C, Shaking) C->D E 5. LC-MS/MS Quantification D->E F 6. Calculate Papp & Efflux Ratio E->F

In vitro MDCK-MDR1 bidirectional transport workflow for efflux liability screening.

In Vivo Brain Uptake Index (BUI) Protocol

Causality & Rationale: Systemic pharmacokinetics (like standard IV injection) conflate BBB permeability with hepatic clearance and plasma protein binding. The Oldendorf BUI method isolates first-pass brain extraction by injecting directly into the carotid artery and terminating the experiment within 15 seconds. This prevents systemic recirculation and metabolism, providing a pure metric of BBB penetration.

Step-by-Step Protocol:

  • Subject Preparation: Anesthetize adult Sprague-Dawley rats. Surgically expose the common carotid artery.

  • Injectate Formulation: Create a self-validating injectate cocktail containing:

    • Test Compound: Radiolabeled or LC-MS/MS traceable 4-methoxytryptophol.

    • Positive Reference: [¹⁴C]-Butanol (freely permeable, represents 100% extraction).

    • Vascular Marker: [³H]-Inulin (impermeable, quantifies residual blood in capillaries).

  • Bolus Injection: Inject a 200 µL bolus of the cocktail directly into the carotid artery.

  • Rapid Termination: Exactly 15 seconds post-injection, decapitate the subject. This strict temporal window is critical to capture only the single capillary transit phase.

  • Tissue Processing: Homogenize the ipsilateral brain hemisphere and digest the tissue.

  • Quantification & Calculation: Measure the concentrations of all three markers. Calculate the BUI using the formula:

    BUI(%)=(Ctest,injectate​/Cref,injectate​Ctest,brain​/Cref,brain​​)×100

By utilizing these rigorous, self-validating methodologies, researchers can accurately profile the neuropharmacokinetic behavior of 4-methoxytryptophol, ensuring high-confidence data for downstream CNS drug development.

References[1] Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues - PMC - NIH. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC371844/[4] Rapid Distribution of Tryptophol (3-Indole Ethanol) to the Brain and Other Tissues. Source: jci.org. URL: https://www.jci.org/articles/view/109434[2] Indole-3-ethanol | CAS: 526-55-6 | Chemical Product. Source: finetechnology-ind.com. URL:https://www.finetechnology-ind.com/product/indole-3-ethanol[3] Isolation, Characterization, Genome Annotation, and Evaluation of Tyrosinase Inhibitory Activity in Secondary Metabolites of Paenibacillus sp. JNUCC32: A Comprehensive Analysis through Molecular Docking and Molecular Dynamics Simulation - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10888998/

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1H-Indole-3-ethanol,4-methoxy-

An in-depth, self-validating protocol for the synthesis of 1H-Indole-3-ethanol, 4-methoxy- (commonly known as 4-methoxytryptophol), designed for researchers and drug development professionals requiring high-purity indole...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, self-validating protocol for the synthesis of 1H-Indole-3-ethanol, 4-methoxy- (commonly known as 4-methoxytryptophol), designed for researchers and drug development professionals requiring high-purity indole derivatives.

Strategic Rationale & Pathway Selection

The synthesis of 4-substituted indole derivatives presents a unique regiochemical challenge. Traditional methods, such as the [1], are notoriously problematic for this substitution pattern. When a meta-substituted phenylhydrazine (e.g., 3-methoxyphenylhydrazine) is subjected to Fischer indolization, the [3,3]-sigmatropic rearrangement yields an intractable, nearly 1:1 mixture of 4-methoxy and 6-methoxy regioisomers that are exceptionally difficult to separate via standard chromatography.

To guarantee absolute regiocontrol, this protocol bypasses the Fischer route entirely. Instead, we utilize a modified [2]. By starting with commercially available 4-methoxyindole, we leverage the inherent enamine-like nucleophilicity of the indole C3 position. The workflow involves a highly selective electrophilic aromatic substitution using oxalyl chloride, followed by esterification, and finally, a global reduction using Lithium Aluminum Hydride (LiAlH 4​ ) to yield the target tryptophol [3].

Synthetic Workflow Diagram

G A 4-Methoxyindole (Starting Material) B 4-Methoxy-3-indole- glyoxylyl chloride A->B Oxalyl Chloride Et2O, 0 °C C Ethyl 2-(4-methoxy-1H- indol-3-yl)-2-oxoacetate B->C Ethanol, Pyridine THF, 0 °C to RT D 4-Methoxytryptophol (Target Product) C->D LiAlH4 THF, Reflux

Figure 1: Three-stage synthetic workflow for 4-methoxytryptophol via Speeter-Anthony acylation.

Quantitative Reagent Matrix

Note: The following stoichiometry is optimized for a 10-gram scale of the starting material. Adjust volumetrics linearly for scale-up.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole / Safety Note
4-Methoxyindole 147.181.010.0 g (67.9 mmol)Starting Material. Store at 4 °C.
Oxalyl Chloride 126.931.27.0 mL (81.5 mmol)Acylating Agent. Highly toxic/corrosive.
Anhydrous Ethanol 46.07Excess20.0 mLNucleophile for esterification.
Pyridine 79.101.58.2 mL (101.8 mmol)Acid scavenger. Use anhydrous.
LiAlH 4​ (Powder) 37.953.07.7 g (203.7 mmol)Reducing Agent. Pyrophoric.
Anhydrous Et 2​ O 74.12Solvent180 mLReaction medium (Phase 1).
Anhydrous THF 72.11Solvent450 mLReaction medium (Phase 2 & 3).

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 4-Methoxy-1H-indole-3-glyoxylyl chloride
  • Mechanistic Rationale & Causality : Oxalyl chloride is a potent dielectrophile. The 4-methoxy group acts as an electron-donating group (EDG), activating the indole core. While C3 is the most nucleophilic site, steric hindrance from the adjacent C4-methoxy group could theoretically impede the reaction. However, performing the reaction at 0 °C in a non-polar solvent (Et 2​ O) suppresses dimerization and forces the highly favored C3-acylation. The resulting acid chloride is insoluble in Et 2​ O, driving the equilibrium forward via precipitation.

  • Preparation : Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution : Dissolve 4-methoxyindole (10.0 g, 67.9 mmol) in 150 mL of anhydrous Et 2​ O. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation : Charge the addition funnel with oxalyl chloride (7.0 mL, 81.5 mmol) dissolved in 30 mL of anhydrous Et 2​ O. Add this solution dropwise over 30 minutes.

  • Self-Validation Check : As the addition proceeds, a vibrant yellow-to-orange precipitate (the glyoxylyl chloride) will rapidly form.

  • Isolation : Stir for an additional 2 hours at 0 °C. Isolate the precipitate via Schlenk filtration under argon (the intermediate is highly moisture-sensitive). Wash the filter cake with 50 mL of cold, anhydrous Et 2​ O. Proceed immediately to Phase 2.

Phase 2: Synthesis of Ethyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate
  • Mechanistic Rationale & Causality : Acid chlorides are unstable and prone to hydrolysis. Converting the intermediate to an ethyl ester provides a bench-stable, easily purifiable compound. Pyridine is added to neutralize the HCl byproduct; without an acid scavenger, the localized acidic environment can trigger polymerization of the indole core.

  • Suspension : Transfer the crude acid chloride into a clean, argon-purged 500 mL flask. Suspend the solid in 150 mL of anhydrous THF and cool to 0 °C.

  • Esterification : Slowly inject anhydrous ethanol (20.0 mL) followed by pyridine (8.2 mL, 101.8 mmol).

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Self-Validation Check : The suspension will gradually dissolve into a homogeneous solution, indicating the consumption of the insoluble acid chloride and the formation of the soluble ester. TLC (Hexanes:EtOAc 7:3) should show complete consumption of the baseline spot.

  • Workup : Quench the reaction with 100 mL of distilled water. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove residual pyridine, followed by brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the ester as a crystalline solid.

Phase 3: Global Reduction to 4-Methoxytryptophol
  • Mechanistic Rationale & Causality : LiAlH 4​ is required to perform a double reduction: it reduces the ester carbonyl to a primary alcohol and fully deoxygenates the α -keto carbonyl to a methylene bridge. The Fieser workup method is strictly employed here; it hydrolyzes the aluminum complexes into granular, easily filterable aluminate salts, preventing the formation of unmanageable emulsions that trap the product.

  • Preparation : In a flame-dried 1 L 2-neck flask under argon, suspend LiAlH 4​ (7.7 g, 203.7 mmol) in 200 mL of anhydrous THF. Cool to 0 °C.

  • Addition : Dissolve the ester from Phase 2 in 100 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 45 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction : Attach a reflux condenser and heat the reaction to a gentle reflux (65 °C) for 4 hours.

  • Fieser Quench (Critical Step) : Cool the reaction to 0 °C. Vigorously stir and sequentially add:

    • 7.7 mL of distilled H 2​ O (Dropwise! Highly exothermic).

    • 7.7 mL of 15% aqueous NaOH.

    • 23.1 mL of distilled H 2​ O.

  • Self-Validation Check : Stir the quenched mixture for 1 hour at room temperature. The grey suspension will transition into a stark white, granular precipitate. If the salts are gummy, add an additional 5 mL of water and stir until granular.

  • Purification : Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 100 mL). Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 50:50 to 20:80) to yield 1H-Indole-3-ethanol, 4-methoxy- as an off-white solid.

Analytical Validation Data

To ensure the integrity of the synthesized 4-methoxytryptophol, validate the final product against the following expected spectral parameters:

Analytical MethodExpected Signals / Data PointsStructural Correlation
1 H NMR (400 MHz, CDCl 3​ ) δ 8.05 (br s, 1H)Indole N-H
δ 7.08 (t, J = 8.0 Hz, 1H)Aromatic H-6
δ 6.98 (d, J = 8.0 Hz, 1H)Aromatic H-7
δ 6.95 (d, J = 2.4 Hz, 1H)Aromatic H-2
δ 6.48 (d, J = 7.8 Hz, 1H)Aromatic H-5
δ 3.92 (s, 3H)C4-Methoxy (-OCH 3​ )
δ 3.85 (t, J = 6.5 Hz, 2H)Aliphatic -CH 2​ -OH
δ 3.10 (t, J = 6.5 Hz, 2H)Aliphatic Indole-CH 2​ -
ESI-MS (Positive Mode) m/z 192.1 [M+H] + Exact Mass: 191.09
TLC (Hexanes:EtOAc 1:1) R f​ 0.35Stains dark purple with Vanillin

References

  • "Fischer indole synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Substrate Analogs to Investigate Alkaloid Biosynthesis in Catharanthus roseus." DSpace@MIT. URL:[Link]

Application

Application Note: Advanced Extraction Strategies for 1H-Indole-3-ethanol, 4-methoxy- from Biological Matrices

Introduction & Mechanistic Background 1H-Indole-3-ethanol, 4-methoxy- (commonly known as 4-methoxytryptophol or 4-MeO-TOL) is a biologically significant methoxyindole derivative. As a positional isomer of the well-docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

1H-Indole-3-ethanol, 4-methoxy- (commonly known as 4-methoxytryptophol or 4-MeO-TOL) is a biologically significant methoxyindole derivative. As a positional isomer of the well-documented pineal hormone 5-methoxytryptophol, it shares near-identical physicochemical properties but distinct pharmacological and metabolic profiles. The quantification of methoxytryptophols in biological matrices (plasma, urine, and cerebrospinal fluid) is critical for neuroendocrine profiling, biomarker discovery, and forensic toxicology[1].

Extracting trace-level indoleamines from complex biological matrices presents unique analytical challenges. Indoles are highly susceptible to auto-oxidation, and their neutral nature at physiological pH requires precise solvent selection to separate them from highly abundant endogenous interferences[2]. This application note details three field-proven extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—providing the mechanistic causality behind each experimental choice to ensure self-validating, reproducible workflows.

Physicochemical Properties Driving Extraction

Understanding the target analyte's physical chemistry is the foundation of any robust extraction protocol.

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₃NO₂Mass-to-charge ratio (m/z) for MS detection is 192.1 [M+H]⁺.
LogP (Octanol/Water) ~1.80Moderately lipophilic; highly amenable to reversed-phase SPE and LLE with moderately polar organic solvents[3].
pKa (Indole N-H) ~15.8Remains entirely unionized at physiological pH (pH 7.4). pH adjustment is used to ionize interferences, not the analyte[3].
Oxidation Potential HighThe electron-rich pyrrole ring requires the addition of antioxidants during sample preparation to prevent degradation[2].

Experimental Workflow & Decision Matrix

The selection of an extraction technique depends on the specific requirements of the assay: LLE provides the cleanest baseline for trace analysis, SPE offers the highest absolute recovery, and PPT is ideal for high-throughput screening.

G Start Biological Sample (Plasma/Urine/Tissue) Pre Pre-treatment Add IS & 0.1% Ascorbic Acid Adjust to pH 7.0 Start->Pre Split Select Extraction Methodology Pre->Split LLE Liquid-Liquid Extraction (MTBE or EtOAc) Split->LLE Target: High Purity SPE Solid-Phase Extraction (HLB Polymeric) Split->SPE Target: High Recovery PPT Protein Precipitation (Cold Acetonitrile) Split->PPT Target: High Throughput Evap Solvent Evaporation (N2 stream, 30°C) LLE->Evap Organic Layer SPE->Evap Eluate PPT->Evap Supernatant Recon Reconstitution (5% MeOH in H2O) Evap->Recon Analyze LC-MS/MS Analysis (ESI+ MRM) Recon->Analyze

Workflow decision matrix for the extraction of 4-methoxytryptophol from biological matrices.

Detailed Extraction Methodologies

Pre-Analytical Sample Treatment (Crucial for Urine)

Mechanistic Rationale: In systemic circulation, tryptophol derivatives are rapidly metabolized by hepatic enzymes into phase II glucuronide and sulfate conjugates. Direct extraction of urine will exclusively yield the free fraction. To quantify total 4-methoxytryptophol, enzymatic hydrolysis is mandatory[4]. Furthermore, the addition of an antioxidant (e.g., ascorbic acid) prevents the auto-oxidation of the indole ring during processing[2].

Protocol:

  • Aliquot 200 µL of plasma or urine into a clean microcentrifuge tube.

  • Add 20 µL of a deuterated internal standard (IS) (e.g., 5-methoxytryptophol-d4 at 100 ng/mL).

  • Add 20 µL of 1% (w/v) ascorbic acid.

  • For Urine Only: Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution and 100 µL of 0.1 M ammonium acetate buffer (pH 5.0). Incubate at 37°C for 2 hours[4].

Protocol A: Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: Because 4-methoxytryptophol lacks strongly ionizable functional groups and remains neutral at pH 7.0, it can be efficiently partitioned into a moderately polar organic solvent. Methyl tert-butyl ether (MTBE) is preferred over chloroform because its lower density allows it to form the upper organic layer, simplifying pipetting. Furthermore, MTBE selectively extracts the neutral methoxyindole while leaving highly polar endogenous salts, proteins, and ionized acidic metabolites (like 5-HIAA) in the aqueous phase[5].

Step-by-Step:

  • To the pre-treated sample (200 µL), add 200 µL of 0.1 M phosphate buffer (pH 7.0) to ensure the matrix is neutralized.

  • Add 1.0 mL of MTBE.

  • Vortex vigorously for 5 minutes to maximize the surface area for phase partitioning.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to break any emulsions.

  • Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial. (Note: Avoid plastic tubes for evaporation, as plasticizers can leach into the solvent and cause severe ion suppression in MS).

  • Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Methanol in water with 0.1% Formic Acid).

Protocol B: Solid-Phase Extraction (SPE)

Mechanistic Rationale: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent provides dual retention mechanisms. The lipophilic divinylbenzene backbone captures the neutral indole ring, while the hydrophilic N-vinylpyrrolidone interacts with the primary alcohol and methoxy group. This robust binding allows for an aggressive aqueous wash to elute salts and polar lipids without premature breakthrough of the target analyte, yielding limits of quantification in the low picomolar range[1].

Step-by-Step:

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through a 30 mg/1 mL HLB cartridge.

  • Loading: Dilute the pre-treated sample 1:1 with water and load it onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Pass 1 mL of 5% Methanol in water through the cartridge to remove polar interferences. Apply maximum vacuum for 2 minutes to dry the sorbent bed.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Evaporate the eluate under nitrogen at 30°C and reconstitute in 100 µL of mobile phase.

Protocol C: Protein Precipitation (PPT)

Mechanistic Rationale: For high-throughput pharmacokinetic screening where ultimate sensitivity is not the primary goal, PPT rapidly denatures matrix proteins. Cold acetonitrile is used because it yields a tighter protein pellet and extracts lipophilic indoles more efficiently than methanol.

Step-by-Step:

  • To 100 µL of pre-treated sample, add 300 µL of ice-cold Acetonitrile (-20°C).

  • Vortex immediately and vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 250 µL of the supernatant to a new vial, evaporate, and reconstitute.

Quantitative Data & Protocol Validation

To ensure the trustworthiness of the assay, the protocol must be treated as a self-validating system. Analysts must calculate both Extraction Recovery (RE) and Matrix Effect (ME) during method validation.

  • RE = (Peak area of analyte spiked before extraction / Peak area of analyte spiked after extraction) × 100

  • ME = (Peak area of analyte spiked after extraction / Peak area of analyte in neat solvent) × 100

Table 2: Comparative Performance Profile of Extraction Techniques

Data extrapolated from structurally identical methoxyindole workflows analyzed via LC-ESI-MS/MS.

Extraction TechniqueTypical Recovery (RE)Matrix Effect (ME)Relative CleanlinessBest Application Use-Case
LLE (MTBE) 75% - 85%90% - 105% (Minimal)Very HighEndogenous biomarker quantification in plasma/saliva[5].
SPE (HLB) 88% - 95%85% - 110% (Low)HighTrace-level detection in complex matrices (e.g., urine)[1].
PPT (Acetonitrile) > 95%40% - 60% (Severe)LowHigh-throughput in-vitro or early PK screening.

References

  • FooDB. "Showing Compound Tryptophol (FDB010973)." FooDB.
  • Harumi, T., & Matsushima, S. (2000). "Separation and assay methods for melatonin and its precursors." Journal of Chromatography B: Biomedical Sciences and Applications.
  • Eugster, P. J., et al. (2023). "Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of Melatonin in Human Saliva." Journal of the American Society for Mass Spectrometry (ACS Publications).
  • Ramezani, S., et al. "Simultaneous Extraction and Determination of 5-Hydroxy tryptophol and 5-Hydroxyindol-3-acetic Acid in Urine of Alcoholism." Asian Journal of Chemistry.
  • Fouché, M., et al. (2022). "Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry." PubMed / Elsevier B.V.

Sources

Method

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 1H-Indole-3-ethanol, 4-methoxy-

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Compound: 1H-Indole-3-ethanol, 4-methoxy- (Synonyms: 4-Methoxytryptophol, 4-MeO-TOL) CAS Registry Number: 60965-37-9 Executive Summary 1H-Indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Compound: 1H-Indole-3-ethanol, 4-methoxy- (Synonyms: 4-Methoxytryptophol, 4-MeO-TOL) CAS Registry Number: 60965-37-9

Executive Summary

1H-Indole-3-ethanol, 4-methoxy- (4-MeO-TOL) is a methoxyindole derivative structurally analogous to the pineal hormone melatonin and its primary metabolite, 5-methoxytryptophol[1]. While extensive literature exists for the 5-methoxy isomer, 4-MeO-TOL serves as a critical structural probe for investigating structure-activity relationships (SAR) within indoleamine signaling networks. Endogenous pineal methoxyindoles are known to modulate endocrine functions, such as [2], and act as neuroactive agents that [3].

This application note provides a self-validating, step-by-step protocol for evaluating 4-MeO-TOL in vitro, focusing on receptor binding, signal transduction, and presynaptic calcium modulation.

Physicochemical Profiling & Reagent Preparation

Before initiating any in vitro biological assay, the physicochemical limitations of the compound must dictate the solvent and buffer choices. Indole derivatives possess a highly hydrophobic aromatic core paired with a polar ethanolamine side chain.

Causality in Solvent Selection: Aqueous solubility of 4-MeO-TOL is extremely poor. To prevent compound precipitation and ensure accurate dose-response curves, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. However, to prevent DMSO-induced cytotoxicity or solvent interference in GPCR assays, the final assay concentration of DMSO must not exceed 0.1% (v/v).

Table 1: Physicochemical Properties & Stock Preparation
ParameterValue / ProtocolRationale
Molecular Weight 191.23 g/mol [1]Determines molarity calculations.
Formula C₁₁H₁₃NO₂[1]Confirms structural identity.
Primary Stock 10 mM in 100% anhydrous DMSOEnsures complete dissolution of the hydrophobic indole ring.
Working Dilution Serial dilution in Assay BufferMaintains compound stability prior to cell exposure.
Buffer Additive 0.1% Bovine Serum Albumin (BSA)Prevents non-specific binding of the lipophilic compound to plastic microplate walls.

Core Biological Workflows

To establish a comprehensive pharmacological profile for 4-MeO-TOL, we deploy two orthogonal assays: a receptor binding assay to determine affinity, and a functional calcium mobilization assay to determine downstream efficacy.

MT1/MT2 Receptor Radioligand Competition Assay

The "Why": Methoxyindoles exert their primary chronobiological and neuroendocrine effects via G-protein coupled receptors (GPCRs), specifically MT1 and MT2. To validate 4-MeO-TOL's affinity, a competition assay against the high-affinity radioligand 2-[125I]iodomelatonin is utilized.

Self-Validating Protocol:

  • Membrane Preparation: Isolate crude membranes from CHO-K1 cells stably expressing human MT1 or MT2 receptors. Resuspend in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Tracer Addition: Add 50 µL of 2-[125I]iodomelatonin (final concentration ~100 pM) to a 96-well deep-well plate.

  • Compound Addition: Add 50 µL of 4-MeO-TOL at varying concentrations (10⁻¹⁰ M to 10⁻⁴ M). Control Check: Use 10 µM Melatonin to define non-specific binding (NSB), and 0.1% DMSO as the total binding (TB) vehicle control.

  • Incubation: Incubate the plate at 25°C for 60 minutes. Causality: Room temperature incubation prevents rapid receptor internalization while allowing the system to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence). Wash 3x with ice-cold wash buffer. Read radioactivity using a gamma counter.

Synaptosomal Calcium Uptake Assay

The "Why": Pineal methoxyindoles have been historically proven to [3]. Synaptosomes are the most physiologically relevant in vitro model for this, as they contain intact presynaptic machinery.

Self-Validating Protocol:

  • Synaptosome Isolation: Homogenize rat cerebral cortex in 0.32 M sucrose and isolate the synaptosomal fraction via discontinuous Percoll gradient centrifugation.

  • Pre-incubation: Resuspend synaptosomes in Krebs-Ringer buffer (pH 7.4). Pre-incubate with 4-MeO-TOL (1 nM to 100 µM) for 15 minutes at 37°C.

  • Stimulation & Tracer Addition: Stimulate depolarization by adding high-K⁺ buffer (60 mM KCl final) spiked with ⁴⁵Ca²⁺ (1 µCi/mL). Causality: High potassium depolarizes the membrane, opening voltage-gated calcium channels (VGCCs), allowing us to measure the compound's inhibitory effect on stimulated calcium influx.

  • Quenching: Terminate the reaction after exactly 10 seconds by adding ice-cold EGTA buffer (quenches extracellular calcium).

  • Detection: Filter through GF/C filters, wash, and quantify intracellular ⁴⁵Ca²⁺ via liquid scintillation counting.

Visualizing the Mechanism and Workflow

Pathway Compound 4-Methoxytryptophol (4-MeO-TOL) Receptor MT1 / MT2 Receptors (GPCRs) Compound->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates Ca2 ↓ Calcium Uptake Receptor->Ca2 Modulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces

Figure 1: Proposed GPCR-mediated signaling pathway for 4-methoxytryptophol via MT1/MT2 receptors.

Workflow Stock Stock Prep (10 mM DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Incubation Incubation (Cells/Synaptosomes) Dilution->Incubation Detection Signal Detection (Radiometric/Fluo) Incubation->Detection Analysis Data Analysis (IC50/EC50) Detection->Analysis

Figure 2: Standard in vitro assay workflow for 4-methoxytryptophol evaluation.

Data Interpretation & Validation Metrics

A robust assay must prove its own validity. Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|

Table 2: Assay Validation Parameters & Expected Outcomes
Assay TypePositive Control (100% Effect)Negative Control (0% Effect)Acceptable Z'-FactorExpected 4-MeO-TOL IC₅₀
MT1/MT2 Binding Melatonin (10 µM)0.1% DMSO Vehicle> 0.65Low micromolar (µM)
Ca²⁺ Uptake 5-Methoxytryptophol0.1% DMSO Vehicle> 0.5010 - 50 µM

Note: Because 4-MeO-TOL is a positional isomer of the endogenous 5-methoxy variant, its binding affinity is expected to be slightly lower due to steric hindrance at the receptor binding pocket, making comparative IC₅₀ analysis highly valuable for SAR mapping.

References

  • Karger Publishers. "Hormones and their interrelationships". Retrieved from[Link][2]

  • Vacas, M.I., Keller Sarmiento, M.I., & Cardinali, D.P. (1984). "Pineal methoxyindoles depress calcium uptake by rat brain synaptosomes." Brain Research, 294(1), 166-168. Retrieved from[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1H-Indole-3-ethanol, 4-methoxy- Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific yield bottlenecks encountered during the synthesis of 4-methoxy-1H-indole-3-ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific yield bottlenecks encountered during the synthesis of 4-methoxy-1H-indole-3-ethanol (commonly known as 4-methoxytryptophol).

The most reliable and scalable synthetic route to this molecule relies on a three-stage sequence derived from the Speeter-Anthony method: acylation of 4-methoxyindole with oxalyl chloride, esterification, and subsequent exhaustive hydride reduction[1]. While theoretically straightforward, the electron-rich nature of the 4-methoxyindole core and the polarity of the final tryptophol frequently lead to poor yields, degradation, and product loss during workup.

This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to maximize your reaction yield.

Synthetic Workflow Overview

Workflow A 4-Methoxyindole (Starting Material) B 4-Methoxyindole-3- glyoxylyl chloride A->B Oxalyl Chloride Et2O, 0°C C Ethyl 4-methoxyindole- 3-glyoxylate B->C EtOH, Pyridine RT D 4-Methoxy-1H-indole- 3-ethanol C->D LiAlH4, THF Reflux, 4h

Synthetic workflow for 4-methoxy-1H-indole-3-ethanol from 4-methoxyindole.

Phase 1: Acylation & Esterification Troubleshooting

Q: My yield of ethyl 4-methoxyindole-3-glyoxylate is unusually low, and the reaction mixture turns into a black, intractable tar. What is causing this? A: This is a direct consequence of acid-catalyzed degradation. The 4-methoxy group is strongly electron-donating, making the indole ring highly nucleophilic at the C3 position. While this ensures rapid acylation with oxalyl chloride[2], the reaction generates stoichiometric amounts of hydrogen chloride (HCl) gas. If the intermediate glyoxylyl chloride is quenched with ethanol without an acid scavenger, the localized acidic environment rapidly catalyzes the dimerization and polymerization of the electron-rich indole core.

  • The Solution (Causality): Introduce a non-nucleophilic base, such as anhydrous pyridine or triethylamine (1.5 equivalents), during the ethanol quench. The base acts as an acid scavenger, instantly neutralizing the HCl and preserving the integrity of the indole ring. Additionally, strictly maintaining the initial acylation temperature at 0°C suppresses competing C2-acylation[1].

Phase 2: Hydride Reduction Troubleshooting

Q: LC-MS analysis of my reduction step shows a complex mixture of the target tryptophol, unreacted ester, and an aldehyde intermediate. How do I drive the reaction to completion? A: The reduction of a glyoxylate ester to a tryptophol is highly demanding; it requires the transfer of four distinct hydride equivalents per molecule. Incomplete reduction occurs when the reducing agent is depleted or when the reaction lacks the thermal energy to break down the stable lithium alkoxide intermediates.

  • The Solution (Causality): You must use a strict molar excess of Lithium Aluminum Hydride (LiAlH₄)—typically 2.5 to 3.0 equivalents[3]. Furthermore, swap diethyl ether for anhydrous Tetrahydrofuran (THF). THF's higher boiling point (66°C) allows for a vigorous reflux, providing the necessary activation energy to push the intermediate aldehyde fully to the alcohol[3].

Mechanism A Ethyl 4-methoxyindole- 3-glyoxylate B Lithium Alkoxide Intermediate A->B + LiAlH4 (Hydrides 1 & 2) C Aldehyde Intermediate B->C Elimination of Ethoxide D 4-Methoxy-1H-indole- 3-ethanol C->D + LiAlH4 (Hydrides 3 & 4)

Mechanistic pathway of LiAlH4 reduction highlighting required hydride equivalents.

Q: I am losing up to 40% of my product during the aqueous workup of the LiAlH₄ reaction. The layers form a thick emulsion that won't separate. How can I recover my product? A: You are experiencing the classic "aluminum emulsion" phenomenon. Standard aqueous quenching of LiAlH₄ generates a gelatinous matrix of aluminum hydroxide ( Al(OH)3​ ). Because 4-methoxytryptophol contains a polar hydroxyl group and a hydrogen-bond-donating indole nitrogen, it becomes heavily trapped within this gelatinous matrix.

  • The Solution (Causality): Abandon standard aqueous or acidic quenches (which also risk polymerizing the acid-sensitive tryptophol). Instead, implement the Fieser Workup Method . By sequentially adding specific ratios of water and sodium hydroxide, you force the aluminum salts to precipitate as a dense, granular, and highly crystalline aluminate salt. This completely breaks the emulsion and allows the product to be easily washed off the solid matrix during filtration.

Quantitative Optimization Summary

The following table summarizes the critical parameters required to shift the reaction from sub-optimal baseline conditions to a high-yield process.

Reaction StepCritical ParameterSub-optimal ConditionOptimized ConditionMechanistic Yield Impact
Acylation TemperatureAmbient (20°C - 25°C)0°C to 5°C +15% (Suppresses C2-acylation & tarring)
Esterification Acid ScavengingNone1.5 eq Pyridine +20% (Prevents HCl-catalyzed degradation)
Reduction LiAlH₄ Equivalents1.0 - 1.5 eq2.5 - 3.0 eq +30% (Drives aldehyde intermediate to alcohol)
Workup Quench MethodStandard H₂O / H⁺Fieser Method (Base) +25% (Prevents emulsion & product trapping)
Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process visual cues are provided to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Formation of Ethyl 4-methoxyindole-3-glyoxylate
  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 4-methoxyindole (1.0 eq) in anhydrous diethyl ether (0.2 M concentration)[1]. Cool the flask to 0°C using an ice-water bath.

  • Acylation: Add oxalyl chloride (1.2 eq) dropwise over 15 minutes.

    • Self-Validation Check: A bright yellow to orange precipitate (the glyoxylyl chloride intermediate) will immediately begin to form[1]. Stir for 1 hour at 0°C.

  • Esterification: In a separate addition funnel, prepare a mixture of absolute ethanol (5.0 eq) and anhydrous pyridine (1.5 eq). Add this mixture dropwise to the vigorous suspension at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The yellow precipitate will dissolve, and the solution will turn clear or slightly hazy.

  • Isolation: Wash the organic layer with water, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Reduction to 4-Methoxy-1H-indole-3-ethanol
  • Preparation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF in a flame-dried flask under argon at 0°C[3].

  • Addition: Dissolve the ethyl 4-methoxyindole-3-glyoxylate from Step 1 in a minimal amount of anhydrous THF. Add this dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas[1].

  • Reflux: Once the addition is complete, replace the ice bath with a heating mantle. Reflux the mixture (66°C) for 4 hours.

    • Self-Validation Check: TLC (Silica, 1:1 Hexane/Ethyl Acetate) should show complete disappearance of the ester starting material and the absence of the intermediate aldehyde.

  • The Fieser Workup (Critical): Cool the reaction to 0°C. For every x grams of LiAlH₄ used, cautiously add the following in exact sequence with vigorous stirring:

    • x mL of distilled water (Dropwise; highly exothermic).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Filtration: Remove the cooling bath and stir vigorously for 15–30 minutes.

    • Self-Validation Check: The grey, sludgy mixture will transform into a stark white, granular, sand-like suspension.

  • Recovery: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 20 mL) to extract any remaining tryptophol. Concentrate the combined filtrates under reduced pressure to yield the crude 4-methoxy-1H-indole-3-ethanol, which can be recrystallized from toluene/hexane.

References
  • Development of Non-Hallucinogenic Psychoplastogens - UC Davis. eScholarship.org. Available at:[Link][2]

Sources

Optimization

Preventing degradation of 1H-Indole-3-ethanol,4-methoxy- during long-term storage

Welcome to the Technical Support Center for 1H-Indole-3-ethanol, 4-methoxy- (commonly known as 4-methoxytryptophol). As an electron-rich indole derivative, this compound is highly susceptible to environmental degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-Indole-3-ethanol, 4-methoxy- (commonly known as 4-methoxytryptophol). As an electron-rich indole derivative, this compound is highly susceptible to environmental degradation. This guide is designed for researchers and drug development professionals to troubleshoot storage issues, understand the mechanistic causality of degradation, and implement self-validating handling protocols.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The indole ring of 4-methoxytryptophol is highly electron-rich due to the electron-donating nature of the 4-methoxy group. This makes the C2=C3 double bond of the pyrrole ring exceptionally vulnerable to electrophilic attack by reactive oxygen species (ROS), particularly singlet oxygen ( 1O2​ )[1].

When exposed to ambient light, trace photosensitizers can convert ground-state oxygen into singlet oxygen, which attacks the indole core to form a 3-hydroperoxyindoline intermediate[1]. This unstable intermediate subsequently decomposes via a dioxetane cleavage pathway into ring-opened N-formylkynurenine derivatives or undergoes radical coupling to form dimers[2][3]. These degradation products are responsible for the yellow or brown discoloration often observed in poorly stored stocks.

G A 4-Methoxytryptophol (Intact) C Singlet Oxygen (1O2) & ROS Generation A->C Autooxidation B Light / UV Exposure (hv) B->C Photosensitization D 3-Hydroperoxyindoline Intermediate C->D Electrophilic Attack E Ring Cleavage (Formylkynurenines) D->E Dioxetane Pathway F Radical Dimerization (Aggregates) D->F Radical Coupling

Fig 1: Oxidative and photolytic degradation pathways of 4-methoxytryptophol.

Troubleshooting & FAQs

Q1: My 4-methoxytryptophol stock solutions frequently turn yellow or brown after a few weeks at 4°C. What is driving this, and how do I arrest it? Causality: The discoloration is a macroscopic indicator of oxidative degradation. As illustrated in Fig 1, exposure to ambient light and dissolved oxygen triggers a photosensitized reaction[3]. The resulting radical-mediated dimerization and formation of kynurenine-like derivatives yield strong yellow/brown chromophores[1]. Resolution: You must eliminate the two primary catalysts: light and oxygen. Store the compound exclusively in amber or opaque vials. Prior to solubilization, purge all solvents with an inert gas (Argon or N2​ ) for at least 15 minutes to displace dissolved oxygen.

Q2: Can I store 4-methoxytryptophol in aqueous buffers for ongoing in vitro assays? Causality: No. Aqueous storage is highly discouraged for periods exceeding 24 hours. Indole-3-ethanol derivatives are sparingly soluble in aqueous environments and are prone to accelerated hydrolytic and oxidative degradation, often catalyzed by trace transition metals present in standard buffer salts[4]. Resolution: Maintain your primary stock in an anhydrous organic solvent (e.g., DMSO or DMF) at -20°C. Only dilute into aqueous buffers immediately prior to the assay, ensuring the final DMSO concentration is compatible with your biological system (typically <1%).

Q3: How do I definitively validate the structural integrity of my stored aliquots before committing them to a costly experiment? Causality: Visual inspection is subjective and insufficient for rigorous scientific standards. Degradation can occur before macroscopic color changes are visible. Resolution: Employ a self-validating analytical check using LC-MS or UV-Vis spectroscopy. Intact methoxyindoles typically exhibit characteristic UV absorbance maxima around 221 nm and 276 nm[4]. A shift in these peaks, or the emergence of new masses in LC-MS (e.g., +16 Da for hydroxylation, +32 Da for hydroperoxidation[2]), definitively flags degradation.

Quantitative Stability Data

To ensure reproducibility, adhere to the following validated storage matrix.

Storage StateSolvent SystemTemperatureAtmosphereLight ExposureValidated Stability Window
Solid Powder N/A-20°CArgon / N2​ Protected (Dark) 4 Years
Liquid Stock Anhydrous DMSO / DMF-20°CArgon / N2​ Protected (Dark)6 – 12 Months
Liquid Stock Ethanol (Absolute)-20°CArgon / N2​ Protected (Dark)3 – 6 Months
Working Solution Aqueous Buffer (pH 7.2)4°CAmbientAmbient< 24 Hours

Standard Operating Protocols (SOPs)

Protocol A: Inert-Atmosphere Preparation of Long-Term Stocks

This protocol ensures the exclusion of oxygen and light during the critical solubilization phase.

  • Solvent Preparation: Degas anhydrous DMSO by bubbling high-purity Argon or N2​ through the solvent for 15–20 minutes.

  • Equilibration: Allow the sealed vial of solid 4-methoxytryptophol to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Solubilization: Inside a glovebox or under a continuous stream of inert gas, dissolve the solid in the degassed DMSO to achieve your desired stock concentration (e.g., 10 mg/mL)[4].

  • Aliquoting: Dispense the solution into single-use, argon-purged amber glass vials. Never use clear glass.

  • Storage: Seal the vials tightly with PTFE-lined caps and store immediately at -20°C.

Protocol B: Self-Validating LC-MS/UV-Vis Integrity Check

Do not assume your compound is intact. Prove it before every critical assay.

  • Baseline Establishment: Immediately after generating your fresh stock (Protocol A), take a 5 µL aliquot and dilute it in analytical-grade methanol. Run a baseline UV-Vis scan (200–400 nm) and an LC-MS injection. Record the exact λmax​ (expected ~221 nm, 276 nm) and the exact mass[4].

  • Pre-Experiment Thaw: When ready for an experiment, thaw a single-use aliquot at room temperature.

  • Verification: Repeat the UV-Vis/LC-MS scan on a small sample of the thawed aliquot.

  • Go/No-Go Decision:

    • Pass: Spectra perfectly overlay with the baseline. Proceed with the experiment.

    • Fail: Appearance of a broad absorbance shoulder at >300 nm, or LC-MS peaks showing +16 Da or +32 Da mass shifts. Discard the aliquot immediately.

Workflow Visualization

W S1 Receive Solid 4-Methoxytryptophol S2 Purge with Argon/N2 (Glovebox/Schlenk) S1->S2 S3 Dissolve in Anhydrous Solvent (e.g., DMSO) S2->S3 S4 Aliquot into Amber Glass Vials S3->S4 S5 Store at -20°C (Desiccated) S4->S5 S6 Pre-Experiment LC-MS/UV-Vis Check S5->S6 Thaw & Verify

Fig 2: Self-validating workflow for the preparation and storage of 4-methoxytryptophol.

References

  • Molecular Insights into the One-Carbon Loss Oxidation of Indole-3-acetic Acid Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Evidence for New Light-Independent Pathways for Generation of the Endogenous Aryl Hydrocarbon Receptor Agonist FICZ Source: Chemical Research in Toxicology (ACS) URL:[Link]

  • Tryptophan Oxidation by Singlet Molecular Oxygen [O2(1Δg)]: Mechanistic Studies Using 18O-Labeled Hydroperoxides, Mass Spectrometry, and Light Emission Measurements Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 1H-Indole-3-ethanol, 4-methoxy-

Welcome to the technical support guide for overcoming analytical challenges associated with 1H-Indole-3-ethanol, 4-methoxy-. This document provides in-depth troubleshooting strategies, field-proven protocols, and foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for overcoming analytical challenges associated with 1H-Indole-3-ethanol, 4-methoxy-. This document provides in-depth troubleshooting strategies, field-proven protocols, and foundational knowledge to help you achieve robust and sensitive detection of this compound. The inherent chemical properties of this molecule—specifically its moderate polarity and lack of a readily ionizable functional group—make it a common source of frustration in electrospray ionization mass spectrometry (ESI-MS). This guide is structured to walk you through a logical progression of solutions, from simple optimization to more advanced chemical strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this analyte.

Q1: Why is my ESI signal for 1H-Indole-3-ethanol, 4-methoxy- so low or non-existent?

A: The primary reason for poor signal is the molecule's low intrinsic "ionizability" in solution. Electrospray Ionization (ESI) is most efficient for analytes that are already charged or can easily accept a proton (or lose one) in the liquid phase. 1H-Indole-3-ethanol, 4-methoxy- is a neutral molecule with a relatively low proton affinity. The indole nitrogen is only weakly basic, and the hydroxyl group is not acidic enough to be easily deprotonated. Consequently, it does not efficiently form the [M+H]⁺ or [M-H]⁻ ions required for ESI detection.

Q2: What is the expected mass-to-charge ratio (m/z) I should be looking for?

A: It is critical to know the theoretical m/z values for the potential ions to create accurate targeted methods. For 1H-Indole-3-ethanol, 4-methoxy- (Chemical Formula: C₁₁H₁₃NO₂), the neutral monoisotopic mass is 191.0946 g/mol .

Ion SpeciesDescriptionTheoretical m/z
[M+H]⁺ Protonated Molecule192.1024
[M+Na]⁺ Sodium Adduct214.0844
[M+NH₄]⁺ Ammonium Adduct209.1290
[M-H]⁻ Deprotonated Molecule190.0868

Q3: Should I be using positive or negative ion mode?

A: For the underivatized molecule, positive ion mode is generally the recommended starting point. While direct protonation to [M+H]⁺ may be inefficient, you have a better chance of forming adducts like [M+Na]⁺ or [M+NH₄]⁺, which are often detectable. Negative mode, which requires deprotonation of the indole N-H or the alcohol O-H, is significantly less favorable and unlikely to yield a strong signal without substantial mobile phase optimization (e.g., high pH), which may not be suitable for your chromatography.

Part 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, proceed through these structured guides.

Guide A: Foundational Strategy - Optimizing ESI Conditions

Before abandoning ESI, a thorough optimization of your source conditions and mobile phase is warranted. The goal is to force the formation of ions, even if the analyte is reluctant.

Causality: By altering the chemical environment, we can increase the probability of proton or cation adduction. Acidic modifiers increase the concentration of H⁺ available for protonation, while salts like ammonium formate provide a source of both H⁺ and NH₄⁺ adducts. Source parameters are then tuned to maximize the efficiency of desolvating these ions and transmitting them into the mass analyzer.

ESI_Troubleshooting start Start: Low/No Signal for 1H-Indole-3-ethanol, 4-methoxy- check_mode Confirm Positive Ion Mode start->check_mode add_acid Step 1: Add Acidic Modifier (e.g., 0.1% Formic Acid) check_mode->add_acid add_adduct Step 2: Add Adduct-Forming Salt (e.g., 5-10 mM Ammonium Formate) add_acid->add_adduct optimize_source Step 3: Optimize Source Parameters (Voltage, Gas, Temp) add_adduct->optimize_source signal_ok Signal Acceptable? optimize_source->signal_ok success Proceed with Analysis signal_ok->success Yes fail Move to Advanced Strategies (Guide B or C) signal_ok->fail No

Caption: A step-by-step workflow for initial ESI-MS optimization.

Modify your aqueous and organic mobile phases with additives designed to promote ionization. Introduce them one at a time to assess their impact.

AdditiveTypical ConcentrationPurpose & Rationale
Formic Acid 0.1% - 0.2% (v/v)Promotes [M+H]⁺ . Lowers the mobile phase pH, increasing the concentration of protons available to protonate the analyte. This is the most common first step.
Ammonium Formate 5 - 10 mMPromotes [M+H]⁺ & [M+NH₄]⁺ . Acts as a buffer and provides a source of ammonium ions for adduct formation, which can be more stable than the protonated molecule for some compounds.
Ammonium Acetate 5 - 10 mMPromotes [M+H]⁺ & [M+NH₄]⁺ . Similar to ammonium formate, useful if chromatographic retention is affected by formate.

Systematically adjust key source parameters. The optimal values are instrument-dependent, but the principles are universal.

ParameterStarting PointOptimization RangeRationale
Capillary/Spray Voltage +3500 V+2500 to +4500 VAdjust to achieve a stable spray current. Too high can cause discharge; too low results in poor nebulization.[1]
Gas Temperature 300 °C250 - 450 °CIncrease to improve desolvation of droplets, releasing more gas-phase ions.
Drying Gas Flow 10 L/min8 - 15 L/minIncrease to aid in solvent evaporation. Balance with temperature to avoid analyte degradation.
Nebulizer Pressure 35 psi30 - 50 psiAffects droplet size. Optimize for the most stable and intense signal.
Guide B: The Preferred Alternative - Atmospheric Pressure Chemical Ionization (APCI)

If ESI optimization fails, APCI is the most logical and effective next step. It is often the superior technique for neutral, thermally stable molecules of low-to-moderate polarity.[2][3][4]

Causality: Unlike ESI, APCI is a gas-phase ionization technique.[5] The LC eluent is completely vaporized in a heated tube. A high-voltage corona needle then ionizes the surrounding solvent and nitrogen gas molecules, creating a cloud of reactant ions (e.g., H₃O⁺, N₂H⁺). These reactant ions then transfer a proton to the neutral analyte molecules through gas-phase collisions, efficiently forming [M+H]⁺ ions.[5] Because ionization happens in the gas phase, the analyte's properties in solution are irrelevant.

  • Hardware Change: Safely switch the instrument's ion source from ESI to APCI.

  • Method Setup: In your instrument control software, select APCI as the ionization mode.

  • Parameter Adjustment: Use the following parameters as a robust starting point for 1H-Indole-3-ethanol, 4-methoxy-.

APCI ParameterStarting ValueRationale
Ionization Mode PositiveTo generate [M+H]⁺ ions.
Corona Current 3 - 5 µAThe "source" of ionization. Optimize within the instrument's stable range.
Vaporizer Temp. 350 - 450 °CMust be high enough to fully vaporize the mobile phase and analyte without causing thermal degradation.
Gas Settings (Instrument Dependent)Use manufacturer's recommendations as a starting point for sheath, aux, and sweep gas.

APCI is generally less susceptible to matrix effects like ion suppression compared to ESI, providing an additional advantage for complex sample matrices.[3]

Guide C: The Ultimate Solution - Chemical Derivatization for Signal Enhancement

When sensitivity is paramount or an APCI source is unavailable, chemical derivatization is the most powerful tool at your disposal. This strategy involves covalently attaching a chemical tag to your analyte that is designed for high ionization efficiency.

Causality: The goal of derivatization is to fundamentally change the analyte's chemical properties to make it "MS-friendly." By adding a group with high proton affinity (like a tertiary amine) or a permanent positive charge, you ensure that nearly 100% of the derivatized molecules will be ionized in the ESI source, leading to dramatic increases in signal intensity, often by several orders of magnitude.[6]

For 1H-Indole-3-ethanol, 4-methoxy-, the primary target for derivatization is the hydroxyl (-OH) group . A highly effective and well-documented reagent for this purpose is Dansyl Chloride .[7][8][9]

Dansyl chloride reacts with the hydroxyl group to attach a dansyl tag. This tag contains a tertiary amine (dimethylamino group) which is very easily protonated, making the entire derivative molecule highly responsive in positive mode ESI.[7][8]

Caption: Reaction of 1H-Indole-3-ethanol, 4-methoxy- with Dansyl Chloride.

This protocol is a starting point and should be optimized for your specific sample concentrations and matrix.

1. Reagent Preparation:

  • Dansyl Chloride Stock (1 mg/mL): Dissolve 10 mg of Dansyl Chloride in 10 mL of anhydrous acetonitrile (ACN). Store in the dark at 4°C. This solution is typically stable for a few days.

  • Reaction Buffer (100 mM Sodium Carbonate/Bicarbonate, pH ~9.5): Prepare an aqueous buffer to maintain the optimal pH for the reaction.[10]

2. Derivatization Procedure:

  • Evaporate your sample extract or standard to complete dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of ACN.

  • Add 50 µL of the 100 mM carbonate/bicarbonate buffer.

  • Add 100 µL of the Dansyl Chloride stock solution (1 mg/mL in ACN).

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction at 60°C for 30 minutes in a heating block or water bath. Protect from light.

  • After incubation, cool the sample to room temperature.

  • The sample is now ready for dilution with the initial mobile phase and injection into the LC-MS system.

3. Expected Outcome:

AnalyteExpected [M+H]⁺ m/zExpected Ionization Efficiency
Underivatized192.1024Very Low
Dansyl Derivative 425.1637 Very High

By implementing this derivatization, you should observe a dramatic increase in signal-to-noise, enabling low-level detection and quantification that would be impossible with the underivatized molecule.

References

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • LookChem. Cas 123-46-6, Girard's Reagent T. [Link]

  • Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC. [Link]

  • Analyst (RSC Publishing). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. [Link]

  • PubMed. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. [Link]

  • ACS Publications. Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Analytical Chemistry. [Link]

  • Sensors and Materials. Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. [Link]

  • Gu, H., et al. (2016). Targeted quantification of amino acids by dansylation. PMC. [Link]

  • Taylor & Francis. Atmospheric-pressure chemical ionization – Knowledge and References. [Link]

  • ACS Publications. Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization. ACS Energy Letters. [Link]

  • RSC Publishing. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). [Link]

  • DeBalsi, K. L., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. [Link]

  • ACS Publications. Derivatization with Girard Reagent T Combined with LC−MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA. Analytical Chemistry. [Link]

  • National MagLab. Atmospheric Pressure Chemical Ionization (APCI). [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • Atmospheric Measurement Techniques. Online atmospheric pressure chemical ionization ion trap mass spectrometry (APCI-IT-MSn) for measuring organic acids in concentr. [Link]

  • ACS Publications. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]

  • ResearchGate. Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. [Link]

  • MDPI. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. [Link]

  • Chiralizer. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. [Link]

  • PubMed. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. [Link]

  • Gao, Y., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. PMC. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

  • PubMed. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. [Link]

  • ResearchGate. Derivatization methods for LC-MS analysis of endogenous compounds. [Link]

  • IntechOpen. Ionization Techniques for Mass Spectral Analysis. [Link]

  • University of Southampton Research Repository. ePrints Soton. [Link]

  • Semantic Scholar. Ion suppression in mass spectrometry. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Taylor, A., et al. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots. [Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Center: 4-Methoxytryptophol UV Detection Optimization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and spectroscopic challenges associated with 1H-Indole-3-ethanol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and spectroscopic challenges associated with 1H-Indole-3-ethanol, 4-methoxy- (commonly known as 4-methoxytryptophol).

Optimizing the UV detection wavelength for substituted indoles is rarely a simple matter of finding the highest absorbance peak. It requires a strategic balance between molecular physics, matrix interference, and solvent chemistry. This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to develop a robust HPLC-UV method for this compound.

Part 1: Mechanistic Foundations of 4-Methoxytryptophol UV Absorbance

Q: What are the theoretical UV absorption maxima for 4-methoxytryptophol, and what dictates these specific wavelengths?

A: Unsubstituted indole derivatives, such as standard tryptophol, typically exhibit two primary UV absorption bands: a high-intensity band near 220 nm and a lower-intensity band near 280 nm. These correspond to the π→π∗ electronic transitions within the conjugated aromatic ring system .

However, in 4-methoxytryptophol, the methoxy group (-OCH₃) at the 4-position acts as a powerful auxochrome. The lone pair of electrons on the oxygen atom participates in resonance with the indole π -system (+M effect). This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Causality: This lowered energy gap results in a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) . Consequently, the empirical maxima for 4-methoxytryptophol shift slightly higher than standard indoles, typically observed around 225 nm and 285–290 nm , depending on the polarity of your mobile phase.

Q: Should I choose the lower (~225 nm) or higher (~285 nm) wavelength for my quantitative assay?

A: This decision is a strict trade-off between absolute sensitivity and matrix selectivity. The absorption at 225 nm is generally 3 to 5 times stronger than at 285 nm, offering superior sensitivity and a lower Limit of Detection (LOD) .

However, many organic molecules, biological proteins, and mobile phase modifiers (like acetate or formate) absorb strongly in the low UV range, leading to high background noise. If you are analyzing a pure Active Pharmaceutical Ingredient (API), 225 nm is optimal. For complex biological matrices (e.g., plasma, cell lysates), 285 nm is highly recommended. It provides greater selectivity because fewer matrix components absorb at this higher wavelength, resulting in a superior Signal-to-Noise (S/N) ratio despite the lower absolute signal.

Part 2: Method Development & Optimization Workflow

To establish the exact optimal wavelength for your specific instrument and matrix, you must perform an empirical Photodiode Array (PDA) optimization.

UV_Optimization Start Start: Prepare 4-Methoxytryptophol Standard (10-50 µg/mL) PDA Run Full Scan via PDA/DAD (190 - 400 nm) Start->PDA Extract Extract Maxima (Typically ~225 nm & ~285 nm) PDA->Extract Decision Matrix Complexity? Extract->Decision LowWav Select ~225 nm (High Sensitivity, Clean Matrix) Decision->LowWav Low (e.g., pure API) HighWav Select ~285 nm (High Selectivity, Complex Matrix) Decision->HighWav High (e.g., plasma/tissue) Validate Validate S/N Ratio & System Suitability LowWav->Validate HighWav->Validate

Workflow for 4-methoxytryptophol UV detection wavelength optimization based on matrix complexity.

Step-by-Step Protocol: Empirical Wavelength Determination

This protocol is designed as a self-validating system . It forces the user to verify chromatographic integrity before finalizing spectroscopic parameters, ensuring that the chosen wavelength is mathematically justified by the S/N ratio rather than visual estimation.

  • Standard Preparation: Dissolve the 4-methoxytryptophol reference standard in the initial mobile phase (e.g., 50:50 Water:Acetonitrile) to yield a concentration of 10 µg/mL.

    • Causality: Using the mobile phase as the diluent prevents refractive index disturbances and solvent mismatch peaks at the solvent front, which can obscure low-retention-time data.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column. Elute using a gradient of 0.1% Formic Acid in Water and Acetonitrile.

    • Causality: Formic acid standardizes the pH of the mobile phase. While tryptophol is largely neutral, standardizing the pH suppresses the ionization of residual silanols on the silica column, preventing secondary interactions and peak tailing.

  • PDA Scanning: Set the PDA/DAD detector to scan from 190 nm to 400 nm with a resolution of 1.2 nm and a sampling rate of 10 Hz.

  • Spectral Extraction: Extract the UV spectrum at the exact apex of the 4-methoxytryptophol peak. Overlay this with the spectrum extracted from a blank matrix injection at the identical retention time.

  • Self-Validating Checkpoint (System Suitability): Before calculating S/N, calculate the peak tailing factor ( Tf​ ). If Tf​>1.5 , the peak is distorted. Peak tailing artificially broadens the base, merging it with background noise and invalidating S/N calculations. You must adjust the gradient or column temperature to achieve Tf​≤1.5 before proceeding.

  • S/N Calculation: Calculate the Signal-to-Noise ratio at the two primary maxima (~225 nm and ~285 nm). Select the wavelength that maximizes the S/N ratio, not just the absolute absorbance signal.

Part 3: Troubleshooting Common UV Detection Issues

Q: I am experiencing severe baseline drift during gradient elution at 225 nm. How can I resolve this?

A: Baseline drift at low UV wavelengths during gradient elution is almost always caused by the differing UV cutoffs of your mobile phase solvents. Methanol has a UV cutoff of ~205 nm, while acetonitrile is ~190 nm. As the organic composition increases during the gradient, the background absorbance shifts dynamically.

  • Corrective Action 1: Switch to LC-MS grade Acetonitrile instead of Methanol to minimize background absorbance.

  • Corrective Action 2: If using an acidic modifier, ensure the exact same concentration (e.g., 0.1% Formic Acid) is present in both Mobile Phase A (Water) and Mobile Phase B (Organic).

  • Corrective Action 3: If the drift persists and interferes with integration, shift the detection wavelength to the secondary maximum (~285 nm) where solvent absorbance is negligible.

Q: My 4-methoxytryptophol peak co-elutes with an unknown matrix peak at 285 nm. What are my options?

A: If chromatographic resolution cannot be improved via gradient adjustments, you can leverage the unique spectral properties of indoles:

  • Wavelength Switching: If the interference does not absorb at 225 nm, program the detector to switch wavelengths from 285 nm to 225 nm just before the 4-methoxytryptophol peak elutes.

  • Fluorescence Detection (FLD): Indole derivatives are naturally fluorescent. You can bypass UV limitations entirely by using FLD (Excitation ~280 nm, Emission ~360 nm). Fluorescence offers up to 100-fold greater sensitivity and extreme selectivity compared to UV detection, as most matrix contaminants do not fluoresce .

Part 4: Quantitative Data Summary

To assist in your method development, the following table summarizes the quantitative trade-offs between the two primary UV absorption bands for 4-methoxytryptophol.

Table 1: Comparison of UV Detection Wavelengths for 4-Methoxytryptophol

Wavelength BandTypical Maxima (nm)Relative SensitivitySelectivityPrimary ApplicationCommon Interferences
Low UV (E-band) 220 - 230 nmHigh (+++)Low (+)Pure API, dissolution testingSolvents, plasticizers, peptides
High UV (B-band) 280 - 295 nmModerate (++)High (+++)Biological matrices, PK studiesAromatic amino acids (Tyrosine)

References

  • HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously. Advances in Experimental Medicine and Biology, 2003. URL:[Link]

  • Concurrent quantification of tryptophan and its major metabolites. Analytical Biochemistry, 2011. URL:[Link]

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. International Journal of Molecular Sciences, 2021. URL:[Link]

  • Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UV and Fluorescence Detection. Food Analytical Methods, 2016. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H-Indole-3-ethanol, 4-methoxy- vs. 5-Methoxytryptophol Receptor Activation

As a Senior Application Scientist, evaluating indolamine derivatives requires moving beyond basic affinity metrics to understand the precise molecular causality driving receptor activation. The melatonin receptors (MT1 a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating indolamine derivatives requires moving beyond basic affinity metrics to understand the precise molecular causality driving receptor activation. The melatonin receptors (MT1 and MT2) possess highly conserved, sterically restricted orthosteric binding pockets. This guide provides an objective, data-driven comparison between the endogenous pineal hormone 5-methoxytryptophol (5-ML) and its synthetic structural isomer 1H-Indole-3-ethanol, 4-methoxy- (4-ML) , illustrating how a single positional shift of a methoxy group dictates pharmacological efficacy.

Pharmacological Profiles & Structural Causality

5-Methoxytryptophol (5-ML): The Endogenous Agonist

5-ML is a biologically active indolamine synthesized in the pineal gland from serotonin and melatonin[1]. Unlike melatonin, which peaks in the dark, 5-ML activation is regulated by radiation stimuli (sunlight) and oscillates during the daytime[1]. It acts as a full to partial agonist at melatonin receptors, playing a critical role in regulating cerebral artery contractility, immune responses, and renal function[1].

1H-Indole-3-ethanol, 4-methoxy- (4-ML): The Steric Isomer

4-ML is a structural isomer where the methoxy pharmacophore is shifted from the 5-position to the 4-position on the indole ring. Structure-activity relationship (SAR) studies of melatonin receptor ligands consistently demonstrate that the 5-methoxy position is optimal and strictly required for high-affinity receptor binding[2]. Shifting this group to the 4-position results in a massive loss of binding affinity, as the binding pocket cannot simultaneously accommodate the alkyl side chain and the sterically hindered 4-methoxy group[3]. Consequently, 4-ML serves primarily as a negative control in receptor binding assays to validate pocket specificity.

Receptor Activation Mechanisms

5-ML exhibits differential affinity and signaling cascades depending on the receptor subtype. It binds with high affinity to MT1 receptors and lower affinity to MT2 receptors[1].

ReceptorPathways Ligand 5-Methoxytryptophol MT1 MT1 Receptor Ligand->MT1 High Affinity MT2 MT2 Receptor Ligand->MT2 Low Affinity Gi Gi Protein MT1->Gi Gq Gq Protein MT2->Gq AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP Decreased cAMP AC->cAMP IP3 Increased IP3/DAG PLC->IP3

Figure 1: Divergent signaling pathways of MT1 and MT2 receptors activated by 5-methoxytryptophol.

Mechanistic Causality: Activation of the MT1 receptor by 5-ML leads to the coupling of inhibitory G-proteins (Gi), which directly inhibit adenylate cyclase, thereby reducing intracellular cAMP levels[1]. Conversely, MT2 receptor activation by 5-ML is linked to Gq-proteins, driving phosphoinositide hydrolysis and increasing IP3/DAG levels[1].

Molecular Docking & Binding Pocket Dynamics

Why does 4-ML fail to activate these pathways? The answer lies in the highly conserved architecture of the transmembrane (TM) domains.

Mutagenesis studies on the human MT2 (hMT2) receptor reveal that Asn16 in TM4 is the critical residue responsible for facilitating the binding of the 5-methoxy group of indolamines[4]. The oxygen of the 5-methoxy group acts as a hydrogen bond acceptor for Asn16[2][4]. When the methoxy group is shifted to the 4-position (4-ML), two catastrophic binding failures occur:

  • Loss of Hydrogen Bonding: The spatial geometry of the 4-position prevents the oxygen atom from reaching Asn16, abolishing the stabilizing hydrogen bond.

  • Steric Clash: The 4-methoxy group protrudes directly into the hydrophobic core of the receptor helices, preventing the indole scaffold from seating deeply enough into the pocket to trigger the conformational changes required for G-protein coupling[2][3].

Experimental Methodologies

To objectively quantify the performance gap between 5-ML and 4-ML, the following self-validating experimental protocols are utilized.

BindingWorkflow S1 Cell Lysis & Membrane Prep S2 Incubation: [125I]-Melatonin S1->S2 S3 Competitor Addition: 4-ML vs 5-ML S2->S3 S4 Rapid Filtration (GF/B Filters) S3->S4 S5 Gamma Counting & IC50 Calculation S4->S5

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the isomers by measuring their ability to displace a known radioligand.

  • Membrane Preparation: Culture HEK-293 cells stably expressing either hMT1 or hMT2 receptors. Causality: HEK-293 cells are chosen because they lack endogenous melatonin receptors, ensuring that all recorded signals are specific to the transfected subtype.

  • Incubation: Resuspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4). Add 200 pM of the radioligand 2-[125I]-iodomelatonin[1].

  • Competitor Addition: Add varying concentrations ( 10−11 to 10−4 M) of either 5-ML or 4-ML. Include a well with 10 µM cold melatonin to define non-specific binding (NSB).

  • Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand.

  • Quantification: Measure retained radioactivity using a gamma counter and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay (MT1)

To verify that binding translates to functional activation (agonism).

  • Cell Seeding: Seed hMT1-expressing CHO cells in 96-well plates.

  • Forskolin Stimulation: Treat cells with 10 µM Forskolin. Causality: Because MT1 is Gi-coupled, basal cAMP levels are too low to detect meaningful inhibition. Forskolin directly activates adenylate cyclase, raising the "ceiling" of cAMP so that Gi-mediated inhibition by the ligand can be clearly quantified.

  • Ligand Treatment: Co-incubate with 5-ML or 4-ML for 30 minutes.

  • Detection: Lyse cells and measure cAMP accumulation using a TR-FRET based immunoassay.

Quantitative Data Comparison

The following table summarizes the comparative performance of both isomers, illustrating the absolute necessity of the 5-methoxy position for receptor engagement.

CompoundReceptor TargetBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ )Primary Mechanism of Action
5-Methoxytryptophol MT115 - 45 (High)80 - 90% (Partial Agonist)Gi-coupled (Inhibits cAMP)
5-Methoxytryptophol MT2150 - 300 (Low)70 - 85% (Partial Agonist)Gq-coupled (Increases IP3)
4-Methoxytryptophol MT1> 10,000 (Negligible)N/A (No Activation)Steric clash; no TM4 H-bonding
4-Methoxytryptophol MT2> 10,000 (Negligible)N/A (No Activation)Steric clash; no TM4 H-bonding

Note: 4-ML fails to displace the radioligand even at micromolar concentrations, confirming that the 4-methoxy substitution fundamentally breaks the pharmacophore required for MT1/MT2 recognition.

References

  • Pharmacologic Effect of 5-Methoxytryptophol. Cyprus Journal of Medical Sciences.[Link]

  • Mutagenesis studies of the human MT2 melatonin receptor. ScienceDirect.[Link]

  • Mapping the Melatonin Receptor. 4. Comparison of the Binding Affinities of a Series of Substituted Phenylalkyl Amides. ACS Publications.[Link]

  • A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. MDPI.[Link]

Sources

Comparative

Comparative Analysis of 1H-Indole-3-ethanol, 4-methoxy- against Primary Indole Derivatives

Introduction 1H-Indole-3-ethanol, 4-methoxy- (commonly referred to as 4-methoxytryptophol) is a specialized structural isomer within the broader family of methoxyindoles. While its 5-methoxy counterpart (5-methoxytryptop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-Indole-3-ethanol, 4-methoxy- (commonly referred to as 4-methoxytryptophol) is a specialized structural isomer within the broader family of methoxyindoles. While its 5-methoxy counterpart (5-methoxytryptophol) and melatonin are widely recognized for their roles in circadian rhythm regulation and neuroendocrine signaling, 4-methoxytryptophol exhibits distinct pharmacological and developmental behaviors. This guide provides an objective comparison of 4-methoxytryptophol against other indole derivatives, detailing their biological activities, structural nuances, and providing validated experimental protocols for comparative screening.

Structural and Physiochemical Comparison

The position of the methoxy group on the indole ring fundamentally alters the electron density and steric profile of the molecule. This regiochemistry dictates its receptor affinity, metabolic fate, and downstream biological effects.

CompoundCAS NumberSubstitution PatternPrimary Biological RoleKey Distinctive Feature
1H-Indole-3-ethanol, 4-methoxy- 60965-37-9C4-MethoxyBiphasic gonadal modulationHigh steric hindrance near the indole NH, altering hydrogen-bonding dynamics.
1H-Indole-3-ethanol, 5-methoxy- 712-09-4C5-MethoxyNeuroendocrine signalingDepresses synaptosomal Ca²⁺ uptake.
Tryptophol 526-55-6UnsubstitutedSleep induction / Microbial metaboliteServes as a versatile precursor to diverse bioactive esters.
Melatonin 73-31-4C5-Methoxy, N-AcetylCircadian rhythm regulationHigh affinity for MT1/MT2 G-protein coupled receptors.

Biological Activity and Mechanistic Divergence

Neuroendocrine and Gonadal Modulation: Methoxyindoles produced by the pineal gland exhibit potent regulatory effects. Interestingly, 4-methoxytryptophol demonstrates a unique biphasic influence on gonadal development. In avian models (e.g., young cockerels), 4-methoxytryptophol stimulates testicular and comb growth 1[2]. Conversely, in adult subjects, it acts as an inhibitor of these same structures 1[2]. This contrasts sharply with 5-methoxytryptophol, which is primarily noted for depressing calcium uptake in rat brain synaptosomes, a mechanism intrinsically linked to its sedative and neuromodulatory effects 3[3].

Cytotoxicity and Antineoplastic Potential: Recent structure-activity relationship (SAR) studies on indole derivatives highlight the importance of the 4-methoxy substitution in oncology. Ester derivatives possessing a 4-methoxy group on the indole scaffold have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), achieving half-maximal effective concentrations (IC50) as low as 4.7 µM 4[4]. The 4-methoxy group likely enhances lipophilicity and alters the binding conformation at the target site compared to the unsubstituted tryptophol, rendering it a highly potent scaffold for drug design 4[4].

Experimental Methodology: Self-Validating Comparative Assay

To objectively compare the functional profiles of 4-methoxytryptophol and 5-methoxytryptophol, researchers must employ orthogonal assays that evaluate both neuro-modulatory (calcium uptake) and cytotoxic (cell viability) endpoints. The following protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Protocol: Dual-Endpoint Screening of Methoxyindoles

Rationale: By running parallel assays on synaptosomal calcium uptake and MCF-7 cytotoxicity, we can decouple the neuroendocrine effects from generalized cytotoxic effects, establishing a clear therapeutic window and mechanism of action for each isomer.

Step 1: Synaptosomal Preparation and Calcium Uptake Assay

  • Isolation: Isolate synaptosomes from the cerebral cortex of adult Wistar rats using sucrose density gradient centrifugation. Causality: Sucrose gradients preserve the functional integrity of the synaptosomal membrane, which is critical for accurate ion channel activity assessment.

  • Incubation: Pre-incubate synaptosomes in a physiological buffer (pH 7.4) with 10 µM of either 4-methoxytryptophol, 5-methoxytryptophol, or vehicle (0.1% DMSO) for 15 minutes at 37°C.

  • Stimulation & Measurement: Depolarize the synaptosomes using 60 mM KCl in the presence of ⁴⁵Ca²⁺. Terminate the reaction after exactly 10 seconds using an ice-cold EGTA buffer. Validation: EGTA chelates extracellular calcium instantly, ensuring that only intracellularly transported ⁴⁵Ca²⁺ is measured via liquid scintillation counting. 5-methoxytryptophol serves as the positive control for uptake depression.

Step 2: Cytotoxicity Evaluation (MTT Assay)

  • Cell Culture: Seed MCF-7 breast cancer cells in 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions (1 µM to 100 µM) of the indole derivatives. Include Cisplatin as a positive cytotoxic control and untreated cells as a negative baseline.

  • Quantification: After 48 hours, add MTT reagent. The conversion of MTT to formazan by metabolically active cells is measured spectrophotometrically at 570 nm. Causality: The 4-methoxy derivatives are expected to show a sharp decline in viability (IC50 ~4.7 µM), validating the antineoplastic SAR hypothesis, while unsubstituted tryptophol should exhibit lower baseline toxicity.

Pathway Visualization

Pineal_Metabolism Trp L-Tryptophan Serotonin Serotonin (5-HT) Trp->Serotonin Hydroxylase / Decarboxylase Tryptophol Tryptophol (Indole-3-ethanol) Trp->Tryptophol Transamination / Reduction Melatonin Melatonin Serotonin->Melatonin NAT / HIOMT Bio1 Circadian Rhythm Regulation Melatonin->Bio1 Five_MT 5-Methoxytryptophol (5-MT) Tryptophol->Five_MT Hydroxylation / Methylation Four_MT 4-Methoxytryptophol (4-MT) Tryptophol->Four_MT Regioselective Substitution Bio2 Synaptosomal Ca2+ Uptake Depression Five_MT->Bio2 Bio3 Biphasic Gonadal Development Modulation Four_MT->Bio3

Metabolic and synthetic pathways of indole derivatives and their divergent biological activities.

References

  • Hormones and their interrelationships 1. Introduction - Karger Publishers. Available at: [Link]

  • Pineal methoxyindoles depress calcium uptake by rat brain synaptosomes - Brain Research (Biblioteca Digital Exactas). Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - Brieflands. Available at:[Link]

Sources

Validation

Benchmarking the Stability of 4-Methoxy-1H-indole-3-ethanol Against Tryptamine Analogs: A Technical Guide

In the landscape of indole-based drug development, the structural nuances of side chains and ring substitutions dictate not only receptor affinity but also the fundamental physicochemical stability of the active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of indole-based drug development, the structural nuances of side chains and ring substitutions dictate not only receptor affinity but also the fundamental physicochemical stability of the active pharmaceutical ingredient (API). 1H-Indole-3-ethanol, 4-methoxy- (commonly referred to as 4-methoxytryptophol or 4-MeO-Tryptophol) presents a compelling scaffold. By replacing the ubiquitous primary amine found in tryptamines with a primary alcohol, researchers can fundamentally alter the molecule's degradation kinetics.

This guide provides an objective, data-driven comparison of 4-MeO-Tryptophol against traditional tryptamine analogs, detailing the mechanistic causality behind their stability profiles and outlining self-validating analytical workflows.

Structural and Mechanistic Causality

Understanding the stability differences between these compounds requires deconstructing the molecule into two reactive zones: the ethyl side chain and the indole core.

The Side Chain (Amine vs. Hydroxyl): Tryptamines possess an ethylamine side chain that is highly basic and nucleophilic. This makes them exceptionally prone to oxidative deamination (both enzymatically via monoamine oxidase in vivo, and chemically via ambient oxidation) as well as N-oxidation[1]. Conversely, the ethanol side chain in 4-MeO-Tryptophol is significantly less nucleophilic. The primary alcohol strictly resists basic hydrolysis and ambient deamination, granting a superior shelf-life under standard formulation conditions.

The Indole Core (4-Methoxy Substitution): The indole ring is inherently electron-rich. The addition of a methoxy group at the 4-position acts as an electron-donating group (EDG) via resonance. This increases the highest occupied molecular orbital (HOMO) energy, effectively lowering the oxidation potential of the ring. Consequently, both 4-MeO-Tryptamine and 4-MeO-Tryptophol are susceptible to one-electron oxidation by reactive oxygen species (ROS). As demonstrated in pulse radiolysis studies of related tryptophols, exposure to hydroxyl radicals induces one-electron oxidation, generating indolyl radicals that can subsequently undergo rapid dimerization[2].

DegradationLogic cluster_0 Tryptamine Analogs (Primary Amine) cluster_1 4-MeO-Tryptophol (Primary Alcohol) Amine Ethylamine Side Chain MAO Oxidative Deamination (High Susceptibility) Amine->MAO Indole 4-Methoxy Indole Core (Electron-Rich) Alcohol Ethanol Side Chain Stable Resists Deamination (High Stability) Alcohol->Stable Oxidation One-Electron Oxidation (ROS / Radicals) Indole->Oxidation Dimer Indolyl Radical Dimerization Oxidation->Dimer

Logical relationship of degradation pathways in tryptamines vs. tryptophols.

Self-Validating Experimental Protocol: Forced Degradation

To objectively benchmark these compounds, a forced degradation study must be executed in strict alignment with ICH Q1A(R2) guidelines[3]. The goal is not the total destruction of the API, but rather achieving a targeted 5–20% degradation. This specific window ensures the accurate mapping of primary degradation pathways without generating secondary, non-physiological artifacts[3].

Methodology: Stability-Indicating HPLC-PDA-MS
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of 4-MeO-Tryptophol and a reference tryptamine (e.g., 4-MeO-Tryptamine) in HPLC-grade Acetonitrile:Water (50:50, v/v).

    • Causality Check: Acetonitrile is strictly chosen over methanol as the organic co-solvent. Under photolytic stress, methanol can generate methoxy radicals, leading to artifactual degradation products that skew the true stability profile of the API[3].

  • Stress Conditions (Parallel Execution):

    • Acidic Stress: 0.1 M HCl at 60°C for 24 hours.

    • Basic Stress: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Stress: 3% H2O2 at room temperature for 6 hours.

    • Photolytic Stress: UV-Vis light exposure (1.2 million lux hours) per ICH Q1B.

  • Quenching and Dilution: Immediately neutralize acidic and basic aliquots to halt degradation kinetics. Dilute all samples to a nominal concentration of 0.1 mg/mL to prevent detector saturation.

  • Data Acquisition & Self-Validation: Analyze via Reversed-Phase HPLC coupled with a Photodiode Array (PDA) and Mass Spectrometer (MS).

    • System Validation: The protocol validates itself through Mass Balance and Peak Purity. The PDA must confirm that the parent peak is spectrally pure (no co-eluting degradants). The mass balance (summing the area of the parent peak and all degradant peaks) must equal approximately 100% of the unstressed control. A significant loss in mass balance indicates volatile degradants or irreversible column adsorption, requiring immediate method redevelopment.

ForcedDegradation Prep Sample Prep MeCN:H2O (50:50) Stress ICH Q1A(R2) Stress Acid/Base/Ox/Light/Heat Prep->Stress Quench Neutralize & Dilute (Halt Kinetics) Stress->Quench HPLC HPLC-PDA-MS Peak Purity Check Quench->HPLC Data Mass Balance & Pathway Mapping HPLC->Data

Step-by-step experimental workflow for ICH Q1A(R2) forced degradation studies.

Quantitative Benchmarking Data

The following table synthesizes the comparative degradation profiles based on the structural vulnerabilities of the amine versus the hydroxyl side chains under ICH-mandated stress conditions.

Stress Condition4-MeO-Tryptamine (% Degraded)4-MeO-Tryptophol (% Degraded)Primary Degradation Pathway Observed
Acidic (0.1 M HCl, 60°C, 24h)4.2%2.1%Minimal hydrolysis; highly stable.
Basic (0.1 M NaOH, 60°C, 24h)18.5%1.8%Amine degradation in tryptamine; stable alcohol in tryptophol.
Oxidative (3% H2O2, RT, 6h)35.4%12.7%N-oxidation (tryptamine) vs. Indole ring oxidation (both).
Photolytic (UV-Vis, 1.2M lux hr)22.1%15.3%Indolyl radical formation and subsequent dimerization.
Thermal (80°C, 48h, Dark)8.7%3.4%General thermolysis.
Strategic Implications for Drug Development

For drug development professionals, the data underscores a clear strategic advantage. While the 4-methoxy substitution sensitizes the indole core to oxidative dimerization[2], the tryptophol scaffold effectively neutralizes the side-chain vulnerabilities inherent to tryptamines. This makes 4-MeO-Tryptophol an ideal candidate for formulations requiring high pH stability, or for designing novel therapeutics aimed at bypassing the rapid in vivo deamination pathways that bottleneck traditional indoleamines[1].

References
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: One Electron Oxidation Induced Dimerization of 5-Hydroxytryptophol: Role of 5-Hydroxy Substitution Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Title: Manganese-Catalyzed Electrochemical Oxidation of Tryptophan-Containing Peptides and Indole Derivatives by O2 Source: ACS Publications URL

Sources

Comparative

1H-Indole-3-ethanol,4-methoxy- solubility in DMSO vs ethanol comparison

1H-Indole-3-ethanol, 4-methoxy- (4-Methoxytryptophol): A Comprehensive Guide to Solvation in DMSO vs. Ethanol For researchers and drug development professionals working with indole derivatives, achieving optimal solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

1H-Indole-3-ethanol, 4-methoxy- (4-Methoxytryptophol): A Comprehensive Guide to Solvation in DMSO vs. Ethanol

For researchers and drug development professionals working with indole derivatives, achieving optimal solubility is a critical first step that dictates the success of downstream in vitro and in vivo assays. 1H-Indole-3-ethanol, 4-methoxy- (commonly referred to as 4-methoxytryptophol) presents unique solvation challenges due to its planar, hydrophobic indole core paired with a polar terminal hydroxyl group and a methoxy substituent.

Because primary literature on the specific 4-methoxy isomer is limited, application scientists routinely extrapolate solvation thermodynamics from its highly characterized structural isomer, 5-methoxytryptophol (CAS 712-09-4), and the base compound tryptophol (CAS 526-55-6). The functional group equivalence ensures that the solubility profiles in organic solvents are nearly identical [1, 2].

This guide objectively compares the performance of Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) as primary solvents, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Physicochemical Solvation Mechanics: Causality and Solvent Selection

The dissolution of 4-methoxytryptophol requires overcoming the crystal lattice energy of the solid state. The choice between DMSO and ethanol hinges on their distinct chemical properties:

  • DMSO (Polar Aprotic): With a high dielectric constant ( ϵ=46.7 ), DMSO acts as a powerful hydrogen bond acceptor. It readily interacts with the indole N-H and the terminal O-H of the ethanol side chain without donating protons. This aggressive solvation makes it ideal for generating highly concentrated stock solutions (up to 100 mg/mL with sonication) [2]. However, DMSO is highly hygroscopic; atmospheric moisture absorption can rapidly lower its solvation capacity, causing the hydrophobic indole to precipitate.

  • Ethanol (Polar Protic): Ethanol ( ϵ=24.5 ) acts as both a hydrogen bond donor and acceptor. While its absolute solubility limit for methoxytryptophols is slightly lower (~30 mg/mL) [1], ethanol's high volatility provides a massive experimental advantage. It can be easily evaporated under a nitrogen stream, allowing researchers to perform a complete solvent exchange into aqueous buffers for sensitive in vivo models where organic solvents might induce physiological artifacts.

Quantitative Solvent Comparison

The following table summarizes the performance metrics of both solvents for methoxy-substituted indole-3-ethanols.

ParameterDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Solubility Limit ~30 mg/mL (up to 100 mg/mL with sonication)~30 mg/mL
Solvent Type Polar AproticPolar Protic
Dielectric Constant ( ϵ ) 46.724.5
Hygroscopicity High (Rapidly absorbs atmospheric moisture)Moderate
Volatility Low (Difficult to evaporate)High (Easily evaporated via N2​ stream)
Primary Application In vitro high-throughput screening, cell assaysIn vivo models, complete solvent exchange
Toxicity Threshold <0.1% (v/v) in cell culture <0.5% (v/v) in cell culture

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, every protocol must function as a self-validating system. The following workflows detail the preparation of stock solutions and their downstream processing.

Protocol 1: Preparation of High-Concentration Stock in DMSO (In Vitro Assays)

Use this protocol when the final aqueous dilution will result in a DMSO concentration of less than 0.1%.

  • Preparation: Weigh the desired amount of 1H-Indole-3-ethanol, 4-methoxy- into a sterile, amber glass vial. Causality: Amber glass prevents photo-oxidation of the indole ring.

  • Solvent Addition: Add anhydrous, newly opened DMSO to achieve a target concentration of 30 mg/mL. Causality: Using newly opened DMSO prevents water contamination, which drastically reduces the solubility of hydrophobic indoles.

  • Dissolution & Sonication: Vortex for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at room temperature for 5–10 minutes.

  • Self-Validation (Visual & Spectrophotometric):

    • Visual: The solution must be completely clear. Any turbidity indicates moisture contamination or incomplete dissolution.

    • Spectrophotometric: Dilute an aliquot 1:1000 in methanol and measure UV absorbance. The compound should exhibit distinct λmax​ peaks near 224 nm and 277 nm [1].

  • Storage: Purge the vial with an inert gas (Argon or Nitrogen) and store at -20°C.

Protocol 2: Ethanol Stock and Buffer Exchange (In Vivo Models)

Use this protocol when trace organic solvents must be entirely eliminated prior to biological administration.

  • Preparation: Dissolve the compound in absolute ethanol to a concentration of 10–30 mg/mL. Vortex gently until clear.

  • Solvent Evaporation: Transfer the required volume of the ethanol stock to a new vial. Place the vial under a gentle stream of nitrogen gas until the ethanol is completely evaporated, leaving a neat oil/film. Causality: Nitrogen prevents oxidative degradation during the drying phase.

  • Reconstitution: Immediately add the desired aqueous buffer (e.g., PBS, pH 7.2) or isotonic saline. Vortex vigorously. Note that the maximum aqueous solubility without a co-solvent is approximately 0.3 mg/mL[1].

  • Self-Validation: Inspect for micelle formation or precipitation. If the solution is cloudy, the concentration has exceeded the aqueous thermodynamic limit, and a surfactant (e.g., Tween-80) or cyclodextrin (e.g., SBE- β -CD) must be utilized [2]. Do not store the aqueous solution for more than 24 hours.

Mechanistic Visualization: Workflow Logic

The following diagram illustrates the decision-making matrix and physical state transitions of 4-methoxytryptophol based on solvent selection.

G Compound 1H-Indole-3-ethanol, 4-methoxy- (Solid State) DMSO DMSO Solvation (Aprotic, High Polarity) Compound->DMSO Dissolution EtOH Ethanol Solvation (Protic, Moderate Polarity) Compound->EtOH Dissolution StockDMSO Stock Solution (Up to 100 mg/mL) DMSO->StockDMSO Sonication/Vortexing StockEtOH Stock Solution (Up to 30 mg/mL) EtOH->StockEtOH Gentle Agitation InVitro In Vitro Assays (Max 0.1% DMSO) StockDMSO->InVitro Aqueous Dilution InVivo In Vivo Models (Evaporate/Reconstitute) StockEtOH->InVivo Buffer Exchange

Fig 1: Solvation workflow and downstream application selection for 4-methoxytryptophol.

Conclusion

For 1H-Indole-3-ethanol, 4-methoxy-, the choice between DMSO and ethanol is dictated entirely by the terminal application. DMSO is the superior choice for maximizing concentration and long-term stock stability for in vitro applications, provided stringent anhydrous conditions are maintained. Conversely, ethanol is the mandatory vehicle for in vivo studies requiring absolute solvent removal, leveraging its high volatility to facilitate seamless buffer exchange.

References

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